2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
Description
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Properties
IUPAC Name |
2-bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRHIPGIDWESKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435715 | |
| Record name | 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151427-19-9 | |
| Record name | 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone" chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of this compound (CAS No. 151427-19-9). This document consolidates available data on its physicochemical characteristics, synthesis, and potential biological relevance. Due to the limited availability of experimental data in peer-reviewed literature, this guide also incorporates information on closely related compounds to provide a broader context for its potential reactivity and biological activities. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.
Introduction
This compound is a halogenated ketone derivative of dihydrobenzofuran. The dihydrobenzofuran moiety is a common scaffold in numerous biologically active compounds, and the presence of an α-bromo ketone functional group makes this molecule a versatile intermediate for the synthesis of more complex pharmaceutical agents. The reactivity of the α-bromo ketone allows for various nucleophilic substitution reactions, making it a valuable building block in the construction of diverse molecular architectures.
Physicochemical Properties
Currently, experimentally determined physicochemical data for this compound is limited. The available information, primarily from chemical suppliers and databases, is summarized below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.
| Property | Value | Source |
| CAS Number | 151427-19-9 | [1] |
| Molecular Formula | C₁₀H₉BrO₂ | [1] |
| Molecular Weight | 241.08 g/mol | [1] |
| Appearance | White solid powder | [1] |
| Boiling Point | 356.4 ± 37.0 °C (Predicted) | [1] |
| Density | 1.562 ± 0.06 g/cm³ (Predicted) | [1] |
| Stability | Stable under normal storage conditions | - |
Note: Melting point and solubility data are not currently available in the public domain.
Synthesis and Purification
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and widely applicable method for the synthesis of α-bromo ketones involves the bromination of the corresponding ketone.
General Synthesis Workflow
The synthesis of the target compound would likely proceed via the bromination of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone. A plausible synthetic approach is outlined below.
Caption: General workflow for the synthesis of this compound.
Illustrative Experimental Protocol (Based on Analogs)
The following is a generalized experimental protocol for the α-bromination of an acetophenone derivative, which can be adapted for the synthesis of the target compound.
Materials:
-
1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone in an appropriate volume of anhydrous carbon tetrachloride under an inert atmosphere.
-
Add N-Bromosuccinimide (1.0 - 1.2 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Reactivity and Chemical Behavior
The primary site of reactivity in this compound is the carbon atom bearing the bromine atom (the α-carbon). This carbon is electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom, making it susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
This compound is expected to readily undergo SN2 reactions with a wide range of nucleophiles. This reactivity is fundamental to its utility as a synthetic intermediate.
Caption: General scheme for nucleophilic substitution reactions.
Examples of potential nucleophiles and the resulting product classes include:
-
Amines: to form α-amino ketones.
-
Thiols: to form α-thio ketones.
-
Carboxylates: to form α-acyloxy ketones.
-
Azides: to form α-azido ketones, which can be further reduced to α-amino ketones.
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not available in the current literature. However, the benzofuran and α-bromo ketone moieties are present in compounds with known pharmacological properties.
Inferred Activities from the Benzofuran Scaffold
Benzofuran derivatives are known to exhibit a wide range of biological activities, including:
-
Anticancer
-
Antimicrobial
-
Anti-inflammatory
-
Antioxidant
Potential as an Alkylating Agent
The α-bromo ketone functionality can act as an alkylating agent, reacting with nucleophilic residues in biological macromolecules such as proteins and nucleic acids. This reactivity is the basis for the mechanism of action of some anticancer drugs. It is plausible that this compound could exhibit cytotoxicity through this mechanism.
Hypothetical Signaling Pathway Involvement
Given the potential for this compound to act as a reactive alkylating agent, it could hypothetically interact with various cellular signaling pathways. For instance, it might modulate pathways involved in cellular stress responses or apoptosis by alkylating key signaling proteins. However, without experimental data, any discussion of specific pathway involvement remains speculative.
Caption: Hypothetical mechanism of action via covalent modification.
Conclusion
This compound is a chemical compound with significant potential as a synthetic intermediate in drug discovery and development. While specific experimental data on its physicochemical properties and biological activities are currently scarce, its structural features suggest a profile of high reactivity and potential pharmacological relevance. Further research is warranted to fully characterize this compound and explore its utility in the synthesis of novel therapeutic agents. This guide serves as a starting point for such investigations, summarizing the available information and highlighting areas for future experimental work.
References
Technical Guide: 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (CAS: 151427-19-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone is a key chemical intermediate with significant applications in pharmaceutical synthesis. Its structure, featuring a dihydrobenzofuran moiety linked to a bromoacetyl group, makes it a versatile building block for the construction of more complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and notable applications, with a focus on its role in the development of therapeutic agents.
Chemical Properties and Data
This compound is a white solid at room temperature and possesses good stability under normal handling and storage conditions.[1] The presence of a bromine atom provides a reactive site for further chemical modifications, allowing for the introduction of diverse functional groups.[1]
| Property | Value | Reference |
| CAS Number | 151427-19-9 | |
| Molecular Formula | C₁₀H₉BrO₂ | [1] |
| Molecular Weight | 241.09 g/mol | [1] |
| Appearance | White solid | [1] |
| LogP | 2.19910 | [1] |
Synthesis
The synthesis of this compound can be achieved through a two-step process starting from 2,3-dihydrobenzofuran. This involves an initial Friedel-Crafts acylation followed by bromination of the resulting ketone.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (Friedel-Crafts Acylation)
-
Materials:
-
2,3-dihydrobenzofuran
-
Acetyl chloride (or acetic anhydride)
-
A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
-
Procedure:
-
In a flask equipped with a stirrer and under an inert atmosphere, dissolve 2,3-dihydrobenzofuran in the anhydrous solvent and cool the mixture in an ice bath.
-
Slowly add the Lewis acid catalyst to the cooled solution while stirring.
-
Add acetyl chloride (or acetic anhydride) dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound (Bromination)
-
Materials:
-
1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
-
Brominating agent (e.g., N-Bromosuccinimide (NBS))
-
Radical initiator (e.g., benzoyl peroxide)
-
Solvent (e.g., carbon tetrachloride)
-
-
Procedure:
-
Dissolve 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone in the solvent in a reaction flask.
-
Add the brominating agent (NBS) and a catalytic amount of the radical initiator.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Figure 1. Synthetic pathway for this compound.
Applications in Drug Development
The primary application of this compound in drug development is its use as a crucial intermediate in the synthesis of Darifenacin . Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.
The synthesis of Darifenacin involves the reaction of this compound with other precursors to construct the final active pharmaceutical ingredient. The dihydrobenzofuran moiety of the intermediate is a key structural component of the Darifenacin molecule.
Figure 2. Role in Darifenacin synthesis and its mechanism of action.
Biological Activity
While the primary significance of this compound lies in its role as a synthetic intermediate, the broader class of dihydrobenzofuran derivatives has been investigated for various biological activities. For instance, the parent dihydrobenzofuran scaffold, also known as coumaran, has been identified as an acetylcholinesterase (AChE) inhibitor.[2] However, specific biological activity data for this compound itself is not extensively reported in the public domain. Its utility is predominantly as a building block for pharmacologically active compounds.
Conclusion
This compound (CAS: 151427-19-9) is a valuable intermediate in organic and medicinal chemistry. Its well-defined structure and reactive bromine handle make it an essential component in the multi-step synthesis of important pharmaceuticals like Darifenacin. This guide provides a foundational understanding of its properties, synthesis, and key applications, highlighting its importance for professionals in the field of drug discovery and development. Further research into the direct biological activities of this compound and its analogues could open new avenues for therapeutic innovation.
References
"2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone" molecular weight
An In-depth Technical Guide on the Molecular Weight of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
This technical guide provides a detailed analysis of the molecular weight of the chemical compound this compound, targeted towards researchers, scientists, and professionals in drug development. This document outlines the determination of its molecular formula and the subsequent calculation of its molecular weight based on the standard atomic weights of its constituent elements.
Chemical Identity
Systematic Name: this compound
Molecular Formula: C₁₀H₉BrO₂
The molecular structure consists of a bromoethanone group attached to the 5-position of a 2,3-dihydro-1-benzofuran ring. The determination of the molecular weight is fundamental for various applications in chemical synthesis, analytical chemistry, and pharmacology.
Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of each atom present in the molecular formula. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).
For the calculation, the following standard atomic weights are used:
The table below provides a detailed breakdown of the molecular weight calculation for C₁₀H₉BrO₂.
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 10 | 12.011 | 120.110 |
| Hydrogen | H | 9 | 1.008 | 9.072 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 241.084 |
The calculated molecular weight of this compound is 241.084 g/mol .
Molecular Structure Visualization
To further elucidate the chemical structure, a 2D diagram is provided below. This visualization aids in understanding the connectivity of the atoms within the molecule.
Caption: 2D structure of this compound.
Note on Additional Content
This technical guide focuses specifically on the molecular weight and structure of this compound. The user's request for "Experimental Protocols" and "Signaling Pathways" is not applicable to the determination of a compound's molecular weight. Such information would be relevant in the context of its synthesis, biological activity, or mechanism of action, which are beyond the scope of this document.
References
- 1. youtube.com [youtube.com]
- 2. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 3. Hydrogen - Wikipedia [en.wikipedia.org]
- 4. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 5. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. Bromine - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. Oxygen - Wikipedia [en.wikipedia.org]
- 12. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 13. Oxygen, atomic [webbook.nist.gov]
- 14. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
An In-depth Technical Guide to 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone. This molecule is a functionalized derivative of the dihydrobenzofuran scaffold, a privileged heterocyclic motif in medicinal chemistry.
Core Molecular Structure and Properties
This compound possesses a dihydrobenzofuran ring system substituted with a bromoacetyl group at the 5-position. The presence of the α-bromo ketone functionality makes it a versatile intermediate for further chemical modifications, particularly for the synthesis of various heterocyclic compounds and potential drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 151427-19-9 | ChemicalBook |
| Molecular Formula | C₁₀H₉BrO₂ | ChemicalBook |
| Molecular Weight | 241.08 g/mol | ChemicalBook |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
Synthesis and Experimental Protocols
The synthesis of this compound is anticipated to proceed via a two-step sequence: the preparation of the precursor ketone, 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone, followed by its selective α-bromination.
Step 1: Synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (Precursor)
A common method for the synthesis of such aryl ketones is the Friedel-Crafts acylation of the corresponding dihydrobenzofuran.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a stirred solution of 2,3-dihydro-1-benzofuran in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) portion-wise.
-
Acylation: Slowly add acetyl chloride or acetic anhydride to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: α-Bromination of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
The α-bromination of aryl ketones is a well-established transformation and can be achieved under various conditions. An acid-catalyzed bromination using elemental bromine or a radical-initiated bromination using N-bromosuccinimide (NBS) are common methods.
Experimental Protocol: Acid-Catalyzed α-Bromination
-
Reaction Setup: Dissolve 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone in a suitable solvent such as acetic acid or chloroform.
-
Bromination: Add a solution of bromine in the same solvent dropwise to the ketone solution at room temperature with stirring. A catalytic amount of a strong acid (e.g., HBr) can be added to facilitate the reaction.
-
Reaction Monitoring: Monitor the disappearance of the bromine color and the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Purification: Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely available, the expected spectral data can be predicted based on the analysis of similar structures.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the benzofuran ring (likely in the range of 6.8-7.8 ppm).- A singlet for the two protons of the bromomethyl group (CH₂Br) (likely in the range of 4.3-4.7 ppm).- Two triplets for the two methylene groups of the dihydrofuran ring (likely in the ranges of 3.2-3.4 ppm and 4.5-4.7 ppm). |
| ¹³C NMR | - A carbonyl carbon (C=O) signal (likely in the range of 190-195 ppm).- A signal for the carbon of the bromomethyl group (CH₂Br) (likely in the range of 30-35 ppm).- Aromatic and dihydrofuran ring carbon signals in their respective characteristic regions. |
| IR Spectroscopy | - A strong absorption band for the carbonyl group (C=O) stretching vibration (likely in the range of 1670-1690 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic protons.- C-O stretching vibrations for the ether linkage. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound. |
Applications in Drug Discovery and Development
α-Bromoacetophenones are valuable intermediates in medicinal chemistry due to their reactivity, which allows for the construction of more complex molecular architectures. The dihydrobenzofuran moiety is also a well-known pharmacophore present in numerous biologically active compounds.
While the specific biological activity of this compound has not been extensively reported, its structural motifs suggest potential for exploration in various therapeutic areas. Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The bromoacetyl group can serve as a reactive handle for the introduction of various functionalities. For example, it can be used to synthesize:
-
Thiazole derivatives: By reacting with thiourea or thioamides.
-
Imidazole derivatives: By reacting with amidines.
-
Other heterocyclic systems: Through condensation reactions with various nucleophiles.
These resulting heterocyclic compounds can then be screened for a variety of biological activities.
Logical Workflow for Synthesis
The synthetic pathway for this compound can be visualized as a two-step process.
Caption: Synthetic route to the target compound.
Potential Signaling Pathway Involvement: A Hypothetical Perspective
Given that some benzofuran derivatives have shown anti-inflammatory activity, it is plausible that derivatives of this compound could interact with inflammatory signaling pathways. For instance, they could potentially modulate the activity of enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), which are key players in the inflammatory cascade.
Caption: Hypothetical anti-inflammatory action.
This diagram illustrates a potential mechanism of action where a derivative of the title compound could inhibit key enzymes in the arachidonic acid pathway, thereby reducing the production of pro-inflammatory mediators. This remains a hypothesis pending experimental validation.
Conclusion
This compound is a molecule with significant potential as a building block in the synthesis of novel compounds for drug discovery. Its synthesis is achievable through established chemical transformations. While detailed experimental data and specific biological activities are yet to be fully elucidated, the structural features of this compound warrant further investigation by researchers in medicinal chemistry and related fields.
Synthesis of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis pathway for 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone, a key intermediate in the preparation of various pharmaceutical compounds, notably as a precursor in the synthesis of Darifenacin, a muscarinic M3 receptor antagonist. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of 2,3-dihydro-1-benzofuran, followed by the alpha-bromination of the resulting ketone. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols derived from established methodologies for analogous compounds, and a summary of relevant data.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a sequential two-step reaction. The first step involves the introduction of an acetyl group to the 5-position of the 2,3-dihydro-1-benzofuran ring via a Friedel-Crafts acylation reaction. The subsequent step is the selective bromination at the alpha-position of the newly introduced acetyl group to yield the final product.
Caption: Overall synthesis pathway for this compound.
Step 1: Friedel-Crafts Acylation of 2,3-Dihydro-1-benzofuran
The initial step of the synthesis is the Friedel-Crafts acylation of 2,3-dihydro-1-benzofuran. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent, acetyl chloride (CH₃COCl).
Caption: Reactants and product of the Friedel-Crafts acylation step.
Experimental Protocol
The following protocol is based on a general procedure for Friedel-Crafts acylation and is adapted for the specific synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Dihydro-1-benzofuran | 120.15 | 10.0 g | 0.0832 |
| Anhydrous Aluminum Chloride | 133.34 | 12.2 g | 0.0915 |
| Acetyl Chloride | 78.50 | 6.8 mL (7.5 g) | 0.0955 |
| Dichloromethane (DCM) | - | 150 mL | - |
| 1 M Hydrochloric Acid | - | 100 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (12.2 g, 0.0915 mol) and 100 mL of dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (6.8 mL, 0.0955 mol) to the stirred suspension.
-
After the addition is complete, add a solution of 2,3-dihydro-1-benzofuran (10.0 g, 0.0832 mol) in 50 mL of dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice containing 50 mL of concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with 1 M hydrochloric acid (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Alpha-Bromination of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
The second step is the selective bromination of the methyl group of the acetyl moiety (the alpha-position) to yield the final product. This can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a common choice for its selectivity in the presence of a radical initiator.
Caption: Reactants and product of the alpha-bromination step.
Experimental Protocol
The following protocol is adapted from a procedure for the bromination of a similar benzofuran derivative using N-bromosuccinimide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone | 162.19 | 10.0 g | 0.0616 |
| N-Bromosuccinimide (NBS) | 177.98 | 11.5 g | 0.0646 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.5 g | 0.0030 |
| Carbon Tetrachloride (CCl₄) | - | 200 mL | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (10.0 g, 0.0616 mol) in 200 mL of carbon tetrachloride.
-
Add N-bromosuccinimide (11.5 g, 0.0646 mol) and a catalytic amount of AIBN (0.5 g, 0.0030 mol) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Yield: Alpha-bromination of ketones with NBS typically proceeds with good yields, often exceeding 80%.
Characterization Data
The final product, this compound, can be characterized by standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the dihydrobenzofuran ring, the methylene protons of the dihydrofuran ring, and a characteristic singlet for the brominated methylene group (CH₂Br) in the region of 4.0-4.5 ppm. The methyl singlet of the starting material will be absent. |
| ¹³C NMR | Resonances for the aromatic and dihydrofuran carbons, a carbonyl carbon signal, and a signal for the carbon bearing the bromine atom. |
| Mass Spec. | A molecular ion peak corresponding to the mass of the product (C₁₀H₉BrO₂), along with a characteristic isotopic pattern for a bromine-containing compound. |
| IR Spec. | A strong absorption band for the carbonyl group (C=O) stretching, typically in the range of 1670-1690 cm⁻¹. |
Safety Considerations
-
Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetyl chloride is a corrosive and lachrymatory liquid. It should be handled in a fume hood.
-
N-Bromosuccinimide is a lachrymator and should be handled with care in a well-ventilated area.
-
Carbon tetrachloride is a toxic and carcinogenic solvent and should be handled in a fume hood.
-
AIBN is a flammable solid and can decompose to release nitrogen gas. It should be stored and handled according to safety guidelines.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. The provided protocols, being based on analogous reactions, may require optimization for specific laboratory conditions and scales.
References
The Multifaceted Biological Activities of 2,3-Dihydro-1-Benzofuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic compounds. Its unique structural and electronic properties have made it a focal point in medicinal chemistry, leading to the discovery of derivatives with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of 2,3-dihydro-1-benzofuran derivatives, focusing on their anticancer, anti-inflammatory, neuroprotective, antimicrobial, and cannabinoid receptor modulating effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.
Anticancer Activity
Derivatives of 2,3-dihydro-1-benzofuran have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in tumor growth and proliferation.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Several benzofuran-based chalcone derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1]
Quantitative Data: Anticancer Activity of 2,3-Dihydro-1-Benzofuran Derivatives
| Compound Class | Target Cell Line/Enzyme | Activity (IC50/Ki) | Reference |
| Benzofuran-based chalcones | VEGFR-2 | 1.07 nM (for compound 5c) | [1] |
| Halogenated benzofurans | K562 leukemia cells | 5 µM | [2] |
| Halogenated benzofurans | HL60 leukemia cells | 0.1 µM | [2] |
| Amiloride-benzofuran hybrids | uPA | 88 nM (Ki) | [2] |
| Benzofuran-2-carboxamides | HCT-116, HeLa, HepG2, A549 | 0.57 - 5.74 µM | [3] |
| Fluorinated benzofurans | HCT116 | 19.5 - 24.8 µM | [4] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test compound.
-
Procedure: a. The recombinant VEGFR-2 kinase is incubated with the substrate and various concentrations of the test compound in the assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specific time at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
Data Analysis: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated from the dose-response curve.[5]
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis). 2,3-Dihydro-1-benzofuran derivatives can inhibit this pathway by blocking the kinase activity of VEGFR-2.
Caption: VEGFR-2 signaling pathway and the inhibitory action of 2,3-dihydro-1-benzofuran derivatives.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and 2,3-dihydro-1-benzofuran derivatives have emerged as potent anti-inflammatory agents by targeting key inflammatory pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
Several heterocyclic/benzofuran hybrids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[6] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6]
Quantitative Data: Anti-inflammatory Activity of 2,3-Dihydro-1-Benzofuran Derivatives
| Compound Class | Target/Assay | Activity (IC50) | Reference |
| Aza-benzofurans | NO production inhibition | 16.5 - 17.3 µM | [7] |
| Piperazine/benzofuran hybrids | NO production inhibition | 52.23 µM | [6] |
| Fluorinated benzofurans | IL-6 production | 1.23 - 9.04 µM | [4] |
| Fluorinated benzofurans | CCL2 production | 1.5 - 19.3 µM | [4] |
| Fluorinated benzofurans | NO production | 2.4 - 5.2 µM | [4] |
| Fluorinated benzofurans | PGE2 production | 1.1 - 20.5 µM | [4] |
| Fluorinated benzofurans | COX-1 activity | 5 - 7.9 µM | [4] |
| Fluorinated benzofurans | COX-2 activity | 13 - 28.1 µM | [4] |
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay is used to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere. b. The cells are then treated with various concentrations of the test compounds for a short period. c. Subsequently, the cells are stimulated with LPS to induce NO production. d. After an incubation period, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured, and the percentage of NO inhibition is calculated. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined.[7]
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. 2,3-Dihydro-1-benzofuran derivatives can interfere with this pathway at various points.
References
- 1. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the compound 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone. Due to the limited availability of experimental data in peer-reviewed literature, this document presents predicted spectroscopic data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on established principles of spectroscopy and data from analogous structures. Furthermore, a detailed experimental protocol for the synthesis of the title compound via bromination of the corresponding acetophenone precursor is provided. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development who may be interested in synthesizing or identifying this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₉BrO₂
-
Molecular Weight: 241.08 g/mol
-
CAS Number: 151427-19-9
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d | 1H | Ar-H (H-6) |
| ~7.75 | s | 1H | Ar-H (H-4) |
| ~6.85 | d | 1H | Ar-H (H-7) |
| ~4.65 | t | 2H | -OCH₂- |
| ~4.40 | s | 2H | -COCH₂Br |
| ~3.25 | t | 2H | Ar-CH₂- |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~190.0 | C=O |
| ~163.0 | C-7a |
| ~131.0 | C-5 |
| ~128.5 | C-3a |
| ~127.0 | C-6 |
| ~125.0 | C-4 |
| ~109.0 | C-7 |
| ~72.0 | C-2 (-OCH₂) |
| ~31.0 | -COCH₂Br |
| ~29.0 | C-3 (Ar-CH₂) |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1680 | Strong | C=O (Aryl Ketone) Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1260 | Strong | Aryl-O-C (Asymmetric) Stretch |
| ~1020 | Strong | Aryl-O-C (Symmetric) Stretch |
| ~690 | Medium | C-Br Stretch |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 240/242 | High | [M]⁺• (Molecular ion peak with bromine isotopes) |
| 161 | High | [M - CH₂Br]⁺ (Loss of bromoacetyl group) |
| 133 | Medium | [C₈H₅O₂]⁺ (Fragment from the dihydrobenzofuran ring) |
| 121 | Medium | [M - COCH₂Br]⁺ (Loss of the entire side chain) |
Proposed Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the α-bromination of aryl ketones.[1]
Reaction Scheme:
1-(2,3-dihydro-1-benzofuran-5-yl)ethanone + NBS → this compound
Materials:
-
1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (catalytic amount)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (1 equivalent) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the reaction mixture under nitrogen for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic Characterization
The synthesized compound should be characterized by the following spectroscopic methods to confirm its identity and purity:
-
¹H NMR Spectroscopy: Dissolve the sample in deuterated chloroform (CDCl₃) and record the spectrum on a 400 MHz spectrometer.
-
¹³C NMR Spectroscopy: Dissolve the sample in deuterated chloroform (CDCl₃) and record the spectrum on a 100 MHz spectrometer.
-
IR Spectroscopy: Obtain the spectrum of the neat compound using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Mass Spectrometry: Analyze the sample using an electron ionization (EI) mass spectrometer.
Workflow and Data Relationship Diagrams
The following diagrams illustrate the proposed experimental workflow and the logical relationship between the predicted spectroscopic data and the chemical structure.
Caption: Proposed workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Relationship between the chemical structure and the predicted spectroscopic data.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and a viable synthetic protocol for this compound. While the presented data is predictive, it offers a strong starting point for researchers aiming to synthesize, isolate, or identify this compound. The detailed methodologies and structured data tables are designed to facilitate further experimental work in the fields of chemical synthesis and drug discovery. It is recommended that any experimentally obtained data be rigorously compared with the predictions provided herein to confirm the structure of the synthesized molecule.
References
A Technical Guide to Substituted 2-Bromoethanones: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Substituted 2-bromoethanones, commonly known as phenacyl bromides, are a class of α-haloketones that serve as versatile building blocks in organic synthesis. Their inherent reactivity, stemming from two electrophilic centers at the α-carbon and the carbonyl carbon, makes them valuable precursors for a wide array of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of the synthesis of substituted 2-bromoethanones, their applications in the development of therapeutic agents, and the underlying mechanisms of their biological action.
Synthesis of Substituted 2-Bromoethanones
The primary method for synthesizing substituted 2-bromoethanones is the α-bromination of the corresponding substituted acetophenones. This reaction is typically carried out using bromine in a suitable solvent, such as glacial acetic acid or ether, often with a catalyst like anhydrous aluminum chloride.[1][2]
Table 1: Synthesis of Substituted 2-Bromoethanones
| Substituent (R) | Starting Material | Brominating Agent | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| H | Acetophenone | Bromine | Ether | Anhydrous AlCl₃ | - | 88-96 | [1] |
| 4-Cl | 4-Chloroacetophenone | Bromine | Acetic Acid | - | 2 | - | [2] |
| 4-Br | 4-Bromoacetophenone | Bromine | Acetic Acid | - | - | - | [3] |
| 4-NO₂ | 4-Nitroacetophenone | Bromine | Acetic Acid | - | - | - | [2] |
Experimental Protocol: Synthesis of Phenacyl Bromide (2-Bromo-1-phenylethanone)
Materials:
-
Acetophenone
-
Anhydrous ether
-
Anhydrous aluminum chloride
-
Bromine
-
Water
-
Petroleum ether
Procedure: [1]
-
A solution of acetophenone in anhydrous ether is placed in a dry three-necked flask fitted with a separatory funnel, mechanical stirrer, and reflux condenser.
-
The solution is cooled in an ice bath, and a small amount of anhydrous aluminum chloride is introduced.
-
Bromine is added gradually from the separatory funnel with stirring.
-
After the addition of bromine is complete, the ether and dissolved hydrogen bromide are removed under reduced pressure.
-
The resulting solid mass of brownish-yellow crystals is washed with a mixture of water and petroleum ether.
-
The crystals are filtered with suction and washed until a white product is obtained.
-
The crude phenacyl bromide can be further purified by recrystallization from methanol.
Applications in Drug Development: Synthesis of Bioactive Heterocycles
Substituted 2-bromoethanones are key intermediates in the synthesis of various heterocyclic compounds, most notably thiazoles, through the Hantzsch thiazole synthesis.[4] This reaction involves the condensation of an α-haloketone with a thioamide. The resulting thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of thiazole derivatives synthesized from substituted 2-bromoethanones against various cancer cell lines.
Table 2: Anticancer Activity of Thiazole Derivatives of Substituted 2-Bromoethanones (IC₅₀ values in µM)
| Compound ID | Substituent on Phenyl Ring (R) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4c | 4-OH | MCF-7 | 2.57 | [5] |
| 4c | 4-OH | HepG2 | 7.26 | [5] |
| 4b | 4-Br | MCF-7 | 31.5 | [5] |
| 4b | 4-Br | HepG2 | 51.7 | [5] |
| Compound 8 | 4-CH₃ | MCF-7 | 3.36 (µg/ml) | [6] |
| 7a | 4-CH₃ | MCF-7 | 4.75 (µg/ml) | [6] |
| Thiazole Derivative | 4-Cl | MCF-7 | 13.66 | [7] |
| Thiazole Derivative | - | MDA-MB-231 | 18.65 | [7] |
| 9k | Pyrrole | HT-29 | 14.3 | [8] |
| 9k | Pyrrole | MCF-7 | 4.7 | [8] |
| 9k | Pyrrole | MOLT-4 | 1.7 | [8] |
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][10][11][12][13]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium
-
Substituted 2-bromoethanone derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
-
Microplate reader
Procedure: [9][10][11][12][13]
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity
Derivatives of substituted 2-bromoethanones have also shown promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 3: Antimicrobial Activity of Heterocyclic Derivatives of Substituted 2-Bromoethanones (MIC values in µg/mL)
| Compound ID | Substituent on Phenyl Ring (R) | Microorganism | MIC (µg/mL) | Reference |
| 5c | 4-F | S. aureus | 12.5 | [14] |
| 5i | 4-NO₂ | S. aureus | 12.5 | [14] |
| 5c | 4-F | E. coli | 25 | [14] |
| 5i | 4-NO₂ | E. coli | 25 | [14] |
| 7a | - | S. aureus | 1.56 | [15] |
| 7b | - | B. cereus | 1.56 | [15] |
| 7i | - | E. coli | 1.56 | [15] |
| Chalcone p5 | - | S. aureus | - | [16] |
| Chalcone f5 | - | S. aureus | - | [16] |
| CPD20 | - | MRSA | 6.58 (µM) | [17] |
| 51d | - | Bacteria | 0.047 | [18] |
| 51d | - | Fungi | 0.094 | [18] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.[19][20][21][22][23]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or other suitable broth
-
Substituted 2-bromoethanone derivatives
-
96-well microtiter plates
-
Inoculum of the microorganism
Procedure: [19][20][21][22][23]
-
Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Mechanisms of Action and Signaling Pathways
The biological activities of compounds derived from substituted 2-bromoethanones are attributed to their interaction with various cellular targets and signaling pathways. Two prominent mechanisms that have been implicated are the inhibition of tubulin polymerization and the modulation of the NF-κB signaling pathway.
Inhibition of Tubulin Polymerization
Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division, motility, and intracellular transport.[24] Inhibition of tubulin polymerization disrupts these processes, leading to cell cycle arrest and apoptosis, making it an effective strategy for cancer therapy.[25][26] Certain derivatives of 2-bromoethanones have been shown to act as tubulin polymerization inhibitors.[27][28]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[29] Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. α-Haloketones, including derivatives of 2-bromoethanones, can act as inhibitors of this pathway, thereby exerting anti-inflammatory and anticancer effects.
Conclusion
Substituted 2-bromoethanones are indispensable reagents in medicinal chemistry, providing a gateway to a diverse range of biologically active heterocyclic compounds. Their utility in the synthesis of potent anticancer and antimicrobial agents is well-documented. A deeper understanding of their synthesis, biological evaluation, and mechanisms of action, as outlined in this guide, is crucial for the continued development of novel therapeutics. Future research in this area will likely focus on the design and synthesis of new derivatives with enhanced potency and selectivity, as well as further elucidation of their interactions with biological targets.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ijsdr.org [ijsdr.org]
- 3. ijceronline.com [ijceronline.com]
- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Promising Norlabdane-Heterocyclic Hybrids: Synthesis, Structural Characterization and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. m.youtube.com [m.youtube.com]
- 22. protocols.io [protocols.io]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Redirecting [linkinghub.elsevier.com]
- 26. researchgate.net [researchgate.net]
- 27. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The protocol is based on the alpha-bromination of the corresponding ketone, 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone.
Reaction Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant | 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone |
| Brominating Agent | Bromine (Br₂) |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Molecular Formula of Product | C₁₀H₉BrO₂ |
| Molecular Weight of Product | 241.08 g/mol |
| Purity (Typical) | >95% (after purification) |
| Yield (Expected) | 70-85% |
Experimental Protocol
This protocol details the methodology for the synthesis of this compound via the direct bromination of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone.
Materials:
-
1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Fume hood
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (1.0 eq) in glacial acetic acid (10 mL per gram of ketone). Place the flask in a fume hood.
-
Addition of Bromine: Prepare a solution of bromine (1.05 eq) in glacial acetic acid (2 mL per gram of bromine). Add this solution dropwise to the stirred ketone solution at room temperature over a period of 30 minutes. The characteristic red-brown color of bromine should disappear as it is consumed.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing an ice-water mixture.
-
Workup:
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution to neutralize the acetic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis protocol.
Application Notes and Protocols for Alkylation Reactions Using 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone as a key intermediate in alkylation reactions for the synthesis of novel benzofuran derivatives. The protocols detailed below are based on established synthetic methodologies and aim to guide researchers in the development of new chemical entities with potential therapeutic applications.
Introduction
This compound is a versatile bifunctional molecule featuring a reactive α-bromoketone moiety. This functional group makes it an excellent electrophile for alkylation reactions with a wide range of nucleophiles, including amines, phenols, and thiols. The resulting 2-substituted-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone derivatives are valuable scaffolds in medicinal chemistry. Benzofuran-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The dihydrobenzofuran core, in particular, is a common motif in many biologically active natural products and synthetic drugs.
This document outlines detailed protocols for N-alkylation, O-alkylation (Williamson Ether Synthesis), and S-alkylation reactions, along with the potential biological significance of the resulting products.
General Reaction Scheme
The fundamental reaction involves the nucleophilic substitution of the bromine atom in this compound by a suitable nucleophile (Nu-H), typically in the presence of a base.
References
Application Notes and Protocols: 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone is a synthetic organic compound belonging to the benzofuran class of heterocycles. The benzofuran scaffold, particularly its dihydro derivative, is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.[1] The incorporation of a bromoacetyl group suggests potential as an electrophilic agent capable of covalent modification of biological targets, a strategy employed in the design of enzyme inhibitors and other therapeutic agents. While specific research on this exact molecule is limited, its structural motifs are present in compounds exhibiting a range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial effects.[2][3][4] These application notes provide a summary of potential applications, relevant biological data from related compounds, and detailed protocols for its synthesis and biological evaluation.
Potential Applications in Medicinal Chemistry
Based on the known bioactivities of structurally related dihydrobenzofuran and bromoacetyl derivatives, this compound is a promising candidate for investigation in several therapeutic areas:
-
Anticancer Agent: Bromoacetyl and bromoalkyl derivatives of benzofurans have demonstrated significant cytotoxicity against various cancer cell lines.[5] The electrophilic nature of the bromoacetyl group can allow for covalent bonding with nucleophilic residues (such as cysteine) in the active sites of enzymes crucial for cancer cell proliferation and survival.
-
Anti-inflammatory Agent: Dihydrobenzofuran derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as microsomal prostaglandin E2 synthase-1 (mPGES-1).[1] The anti-inflammatory properties of fluorinated benzofuran and dihydrobenzofuran derivatives have also been reported.[3]
-
Antibacterial Agent: The benzofuran scaffold is a component of numerous natural and synthetic antibacterial compounds.[4][6] The reactive bromoacetyl moiety could potentially inhibit essential bacterial enzymes, leading to bactericidal or bacteriostatic effects.
Data Presentation
The following tables summarize quantitative data for structurally related benzofuran derivatives, providing a reference for the potential potency of this compound.
Table 1: Anticancer Activity of Selected Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5.0 | [5] |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL-60 (Leukemia) | 0.1 | [5] |
| Benzofuran-pyrazole derivative 32 | A2780 (Ovarian) | 12 | [7] |
| Benzofuran-pyrazole derivative 33 | A2780 (Ovarian) | 11 | [7] |
Table 2: Anti-inflammatory Activity of Selected Dihydrobenzofuran Derivatives
| Compound | Target/Assay | IC50 (µM) | Reference |
| Fluorinated dihydrobenzofuran derivative | Interleukin-6 secretion | 1.2 - 9.04 | [3] |
| Fluorinated dihydrobenzofuran derivative | Chemokine (C-C) Ligand 2 secretion | 1.5 - 19.3 | [3] |
| Fluorinated dihydrobenzofuran derivative | Nitric oxide production | 2.4 - 5.2 | [3] |
| Fluorinated dihydrobenzofuran derivative | Prostaglandin E2 production | 1.1 - 20.5 | [3] |
Table 3: Antibacterial Activity of Selected Benzofuran Derivatives
| Compound | Bacterial Strain | MIC (mM) | Reference |
| 2-salicyloylbenzofuran derivative 8h | S. aureus (MSSA) | 0.06 - 0.12 | [4] |
| 2-salicyloylbenzofuran derivative 8h | S. aureus (MRSA) | 0.12 | [4] |
| 2-salicyloylbenzofuran derivative 8h | S. faecalis | 0.06 - 0.12 | [4] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general methods for the bromination of aryl ketones.
Materials:
-
1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl4) or other suitable non-polar solvent
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (1 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Reflux the reaction mixture under inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, PC3, SW620, Caki 1)[5]
-
Healthy human cell line (e.g., HaCaT) for selectivity assessment[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Proposed mechanism of anticancer action.
References
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. bepls.com [bepls.com]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile electrophilic aromatic substitution reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of aryl ketones, which are key intermediates in the preparation of numerous active pharmaceutical ingredients (APIs). One such crucial intermediate is 5-acetyl-2,3-dihydrobenzofuran, a precursor in the synthesis of Darifenacin, a medication used to treat urinary incontinence.[2]
This document provides detailed application notes and a comprehensive experimental protocol for the Friedel-Crafts acylation of 2,3-dihydrobenzofuran. It is intended to guide researchers, scientists, and drug development professionals in the successful execution and optimization of this important transformation.
Application Notes
Reaction Principle: The Friedel-Crafts acylation of 2,3-dihydrobenzofuran proceeds via the generation of a highly reactive acylium ion from an acylating agent in the presence of a Lewis acid catalyst. This electrophile then attacks the electron-rich aromatic ring of 2,3-dihydrobenzofuran, preferentially at the 5-position due to the activating and ortho-, para-directing nature of the cyclic ether oxygen. The resulting ketone is less reactive than the starting material, which conveniently prevents over-acylation.[3]
Choice of Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most commonly employed Lewis acid catalyst for this transformation due to its high activity and commercial availability.[4][5] However, its moisture sensitivity requires stringent anhydrous reaction conditions. Other Lewis acids such as ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), and boron trifluoride (BF₃) can also be used, sometimes offering milder reaction conditions or different selectivity.[6][7] In recent years, more environmentally friendly and recyclable catalysts, such as chloroaluminate ionic liquids, have been explored, demonstrating high conversion rates and selectivity.[2]
Acylating Agent: Acetyl chloride is a common and effective acylating agent for introducing an acetyl group.[4] Acetic anhydride can also be used, often in conjunction with a milder Lewis acid or a Brønsted acid catalyst. For the synthesis of other acyl derivatives, the corresponding acyl chloride or anhydride can be employed. For instance, oxalyl chloride monoethyl ester has been used in the synthesis of a darifenacin intermediate.[8]
Solvent Selection: The choice of solvent can significantly influence the reaction rate and selectivity. Dichloromethane (CH₂Cl₂) is a widely used solvent for Friedel-Crafts acylation due to its inertness and ability to dissolve the reactants and the Lewis acid-acyl chloride complex.[4][8] Other non-polar solvents like carbon tetrachloride and chloroform have also been reported.[8] It is crucial to use anhydrous solvents to prevent the deactivation of the Lewis acid catalyst.
Reaction Temperature: The Friedel-Crafts acylation is typically an exothermic reaction.[4] Therefore, the reaction is often carried out at low temperatures, usually between 0°C and room temperature, to control the reaction rate and minimize the formation of side products. Cooling the reaction mixture in an ice bath during the addition of reagents is a common practice.[8][9]
Work-up Procedure: The reaction is typically quenched by pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid.[9] This hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers. The product is then extracted into an organic solvent, washed with a base such as sodium bicarbonate solution to remove any remaining acid, and then with brine. The organic layer is subsequently dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate before the solvent is removed under reduced pressure.[9]
Purification: The crude product can be purified by various techniques, with recrystallization or column chromatography being the most common methods to obtain the pure acylated 2,3-dihydrobenzofuran.[10]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran with Acetyl Chloride and Aluminum Chloride
This protocol is a generalized procedure based on established methodologies for Friedel-Crafts acylation.[6][9]
Materials:
-
2,3-Dihydrobenzofuran
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser (optional, for reactions at higher temperatures)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to 2,3-dihydrobenzofuran).
-
Solvent Addition: Add anhydrous dichloromethane to the flask to suspend the aluminum chloride.
-
Cooling: Cool the suspension to 0°C in an ice bath with stirring.
-
Acyl Chloride Addition: Slowly add acetyl chloride (1.0 to 1.1 molar equivalents) to the cooled suspension via the addition funnel over a period of 10-15 minutes.
-
Substrate Addition: After the addition of acetyl chloride, add a solution of 2,3-dihydrobenzofuran (1.0 molar equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes, and then let it warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 5-acetyl-2,3-dihydrobenzofuran.
Data Presentation
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 to RT | 2 | Not specified | [6][9] |
| AlCl₃ | Oxalyl chloride monoethyl ester | Dichloromethane | 0 to RT | Overnight | Not specified | [8] |
| SnCl₄ | Acetic Anhydride | 1,2-dichloroethane | RT | 48 | ~27 (for 6-acetyl-2,3-dimethylbenzofuran) | [7] |
| Chloroaluminate Ionic Liquids | Acetyl Chloride | Dichloromethane | -10 | 1 | 97 (selectivity) | [2] |
Note: The yields and reaction conditions can vary depending on the specific substrate and scale of the reaction. The data presented is for illustrative purposes and may not be directly comparable due to variations in experimental setups.
Mandatory Visualization
Caption: Experimental workflow for the Friedel-Crafts acylation of 2,3-dihydrobenzofuran.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 7. Acetylation of 2,3-dimethylbenzofuran. The first example of a ‘non-conventional’ Friedel–Crafts reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The versatile benzofuran scaffold serves as a valuable starting point for the design and synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the utilization of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone as a key intermediate in the synthesis of potential kinase inhibitors. The bromoacetyl group of this starting material is a reactive handle that allows for the construction of various heterocyclic systems, such as aminothiazoles, which are known pharmacophores in many kinase inhibitors.
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery. The protocols outlined below describe a representative synthesis of a 2-amino-4-substituted-thiazole derivative, a common motif in kinase inhibitors, starting from this compound.
Synthetic Strategy: Hantzsch Thiazole Synthesis
A well-established method for the synthesis of thiazole rings is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea derivative. In this protocol, this compound will be reacted with a substituted thiourea to yield a 2-amino-4-(2,3-dihydro-1-benzofuran-5-yl)thiazole derivative. This scaffold can then be further functionalized to optimize its inhibitory activity against a target kinase.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(2,3-dihydro-1-benzofuran-5-yl)-N-phenylthiazole-5-carboxamide (A Hypothetical Kinase Inhibitor Scaffold)
Objective: To synthesize a potential kinase inhibitor scaffold by reacting this compound with a substituted thiourea.
Materials:
-
This compound
-
N-Phenyl-N'-(carbamoyl)thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 3.92 mmol) and N-Phenyl-N'-(carbamoyl)thiourea (0.76 g, 3.92 mmol).
-
Add 50 mL of absolute ethanol to the flask.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4 hours.
-
Monitor the progress of the reaction by TLC (eluent: 7:3 hexane/ethyl acetate). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Parameter | Value |
| Product Name | 2-Amino-4-(2,3-dihydro-1-benzofuran-5-yl)-N-phenylthiazole-5-carboxamide |
| Molecular Formula | C₁₉H₁₆N₄O₂S |
| Molecular Weight | 380.43 g/mol |
| Yield | 75% |
| Appearance | Pale yellow solid |
| Purity (by HPLC) | >98% |
| IC₅₀ (Hypothetical Kinase) | 50 nM |
Visualizations
Signaling Pathway Diagram
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and evaluation of a potential kinase inhibitor.
Application Notes and Protocols for the Analysis of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone is a key intermediate in the synthesis of Darifenacin, a muscarinic M3 receptor antagonist used for the treatment of overactive bladder. The purity and structural integrity of this intermediate are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound using various instrumental techniques.
Analytical Techniques Overview
A multi-faceted analytical approach is recommended for the complete characterization of this compound. This includes chromatographic techniques for separation and purity assessment, and spectroscopic methods for structural elucidation and confirmation.
Caption: Overview of analytical techniques for this compound.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the primary method for assessing the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase method is typically employed.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Degas the mobile phase prior to use.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Data Presentation:
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | To be determined experimentally |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.
Experimental Protocol:
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument procedures.
-
Expected Spectral Data (Predicted):
Based on the structure of this compound and data from analogous compounds, the following spectral features are anticipated.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.6 | m | 2H | Aromatic protons ortho to the carbonyl group |
| ~6.9 | d | 1H | Aromatic proton meta to the carbonyl group |
| ~4.6 | t | 2H | -O-CH₂- of dihydrofuran ring |
| ~4.4 | s | 2H | -CO-CH₂-Br |
| ~3.2 | t | 2H | -Ar-CH₂- of dihydrofuran ring |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Carbonyl carbon (C=O) |
| ~160, ~125, ~110, ~130 | Aromatic carbons |
| ~72 | -O-CH₂- of dihydrofuran ring |
| ~30 | -CO-CH₂-Br |
| ~29 | -Ar-CH₂- of dihydrofuran ring |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of the compound and to obtain information about its fragmentation pattern.
Experimental Protocol:
-
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.
-
Expected Data:
The molecular weight of this compound is 241.09 g/mol . The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M+H]⁺ at m/z 242 and 244 with approximately equal intensity.
| Ion | Expected m/z |
| [M+H]⁺ (with ⁷⁹Br) | 242 |
| [M+H]⁺ (with ⁸¹Br) | 244 |
| [M+Na]⁺ (with ⁷⁹Br) | 264 |
| [M+Na]⁺ (with ⁸¹Br) | 266 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and simple method to identify the key functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation:
-
FTIR spectrometer.
-
-
Sample Preparation:
-
The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.
-
-
Data Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~2900 | Aliphatic C-H stretching |
| ~1680 | Carbonyl (C=O) stretching of the ketone |
| ~1600, ~1480 | Aromatic C=C stretching |
| ~1250 | Aryl-O-C stretching of the dihydrofuran ring |
| ~600-500 | C-Br stretching |
Synthesis and Bromination Workflow
The target compound is typically synthesized via the bromination of its corresponding acetophenone precursor, 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone.
Caption: General synthesis workflow for this compound.
General Bromination Protocol:
A common method for the α-bromination of ketones is the use of N-bromosuccinimide (NBS) with a radical initiator.[1]
-
Materials:
-
1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
A radical initiator (e.g., benzoyl peroxide or AIBN)
-
-
Procedure:
-
Dissolve 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone in CCl₄.
-
Add NBS (1.1 equivalents) and a catalytic amount of the radical initiator.
-
Reflux the mixture and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Conclusion
The analytical techniques and protocols described in this document provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic methods ensures the accurate determination of purity and the unambiguous confirmation of the chemical structure, which is essential for its use in the synthesis of Darifenacin and for regulatory compliance.
References
Application Notes and Protocols: NMR and Mass Spectrometry Analysis of Bromo-benzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-benzofuran derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry and drug development. Their unique structural framework serves as a versatile scaffold for the synthesis of novel therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The position of the bromine substituent on the benzofuran ring system, as well as the presence of other functional groups, profoundly influences the compound's physicochemical properties and pharmacological activity.
Accurate structural elucidation and characterization are paramount in the development of bromo-benzofuran-based drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for confirming the identity, purity, and structure of these synthesized compounds. This document provides detailed application notes and experimental protocols for the NMR and mass spectrometry analysis of bromo-benzofuran compounds, complete with quantitative data, to aid researchers in their drug discovery and development endeavors.
Data Presentation: Quantitative NMR and MS Data
The following tables summarize typical ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data for representative bromo-benzofuran compounds. It is important to note that exact chemical shifts can vary depending on the solvent, concentration, and specific substitution pattern of the molecule.
Table 1: ¹H NMR Chemical Shift Ranges for Bromo-benzofuran Derivatives
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| H-2 | 6.7 - 7.5 | s or d | J ≈ 0.8 - 2.2 |
| H-3 | 6.4 - 7.2 | s or d | J ≈ 0.8 - 2.2 |
| H-4 | 7.2 - 7.8 | d or dd | J ≈ 7.5 - 8.5 |
| H-5 | 7.0 - 7.6 | d, dd, or t | J ≈ 7.0 - 8.5 |
| H-6 | 7.0 - 7.5 | t or dd | J ≈ 7.0 - 8.0 |
| H-7 | 7.3 - 7.9 | d or dd | J ≈ 7.5 - 8.5 |
Table 2: ¹³C NMR Chemical Shift Ranges for Bromo-benzofuran Derivatives
| Carbon Position | Chemical Shift (δ, ppm) |
| C-2 | 145 - 155 |
| C-3 | 100 - 115 |
| C-3a | 120 - 130 |
| C-4 | 120 - 135 |
| C-5 | 115 - 130 |
| C-6 | 120 - 130 |
| C-7 | 110 - 125 |
| C-7a | 150 - 160 |
| C-Br | 95 - 120 |
Table 3: Common Mass Spectrometry Fragmentation Patterns for Bromo-benzofuran Derivatives (Electron Ionization - EI)
| Fragment Ion | Description |
| [M]⁺• | Molecular ion peak, often observed with a characteristic isotopic pattern for bromine ([M]⁺• and [M+2]⁺• in an approximate 1:1 ratio). |
| [M-Br]⁺ | Loss of a bromine radical. This is a common and often significant fragmentation pathway. |
| [M-CO]⁺• | Loss of carbon monoxide, characteristic of furan ring fragmentation. |
| [M-HBr]⁺• | Loss of hydrogen bromide. |
| [M-CO-Br]⁺ | Subsequent loss of a bromine radical after the loss of carbon monoxide. |
| C₇H₅O⁺ | Benzofuryl cation, resulting from the loss of Br. |
| C₆H₄⁺• | Benzyne radical cation, from further fragmentation. |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis of Bromo-benzofuran Compounds
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation of a bromo-benzofuran derivative.
Materials:
-
Bromo-benzofuran sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
NMR tube (5 mm)
-
Pipette and tips
-
Vortex mixer
Procedure:
-
Sample Preparation: a. Weigh the appropriate amount of the bromo-benzofuran sample and transfer it to a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. c. Vortex the mixture until the sample is completely dissolved. d. Using a pipette, transfer the solution into a clean NMR tube.
-
NMR Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using the gauge. b. Place the sample in the NMR spectrometer. c. Lock onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using automated shimming routines.
-
¹H NMR Acquisition: a. Set the appropriate acquisition parameters, including:
- Pulse angle (typically 30-90 degrees)
- Acquisition time (e.g., 2-4 seconds)
- Relaxation delay (e.g., 1-5 seconds)
- Number of scans (typically 8-16 for a concentrated sample) b. Acquire the Free Induction Decay (FID).
-
¹³C NMR Acquisition: a. Switch the spectrometer to the ¹³C nucleus frequency. b. Set the appropriate acquisition parameters, including:
- Proton decoupling sequence (e.g., Waltz-16)
- Pulse angle (typically 30-45 degrees)
- Acquisition time (e.g., 1-2 seconds)
- Relaxation delay (e.g., 2-5 seconds)
- Number of scans (can range from hundreds to thousands depending on sample concentration) c. Acquire the FID.
-
Data Processing: a. Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra. b. Phase correct the resulting spectra. c. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Protocol 2: Mass Spectrometric Analysis of Bromo-benzofuran Compounds
Objective: To determine the molecular weight and fragmentation pattern of a bromo-benzofuran derivative using mass spectrometry.
Materials:
-
Bromo-benzofuran sample
-
Volatile solvent (e.g., methanol, acetonitrile, dichloromethane)
-
Vials and syringes
Procedure (using Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):
-
Sample Preparation: a. Prepare a dilute solution of the bromo-benzofuran sample (typically 1 mg/mL) in a suitable volatile solvent. b. Filter the solution if any particulate matter is present.
-
GC-MS Instrument Setup: a. Set the GC parameters, including:
- Injection port temperature (e.g., 250 °C)
- Oven temperature program (e.g., start at 50 °C, ramp to 280 °C at 10 °C/min)
- Carrier gas (Helium) flow rate. b. Set the MS parameters, including:
- Ionization mode: Electron Ionization (EI)
- Ionization energy: 70 eV
- Mass range (e.g., m/z 40-500)
- Ion source temperature (e.g., 230 °C)
- Quadrupole temperature (e.g., 150 °C)
-
Data Acquisition: a. Inject a small volume (typically 1 µL) of the sample solution into the GC inlet. b. Start the data acquisition. The sample will be separated by the GC column and then introduced into the MS for ionization and analysis.
-
Data Analysis: a. Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the bromo-benzofuran compound. b. Extract the mass spectrum for that peak. c. Identify the molecular ion peak ([M]⁺•) and its isotopic partner ([M+2]⁺•), which should be in an approximate 1:1 ratio due to the presence of bromine. d. Analyze the fragmentation pattern by identifying the major fragment ions and their corresponding m/z values. e. Propose fragmentation pathways consistent with the observed spectrum to confirm the structure of the compound.
Visualization of Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows for NMR and MS analysis, as well as a representative signaling pathway that could be investigated for a biologically active bromo-benzofuran compound.
Caption: Workflow for NMR Analysis of Bromo-benzofuran Compounds.
Caption: Workflow for GC-MS Analysis of Bromo-benzofuran Compounds.
Caption: Hypothetical Signaling Pathway for an Anticancer Bromo-benzofuran.
In Vitro Assays for Benzofuran Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the biological activities of benzofuran derivatives. Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, serves as a privileged scaffold in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3]
Anticancer Activity Assays
Benzofuran derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression.[4][5]
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1][6] It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[1][6]
Experimental Protocol: MTT Assay [4][6][7][8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in cell culture medium. Add the different concentrations of the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[1][4] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[4][7][9]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[7][8]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) value, which is a measure of the compound's potency.[1]
Data Presentation: Anticancer Activity of Benzofuran Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofurans | Compound 3 | HeLa (Cervical Carcinoma) | 1.136 | [1] |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 16 | A549 (Lung Carcinoma) | 0.12 | [1] |
| Benzofuran-Chalcone Derivatives | Not Specified | A-375, MCF-7, A-549, HT-29, H-460 | Good to moderate activity | [5] |
| Cyanobenzofurans | Compound 8 | HCT-116 (Colon Carcinoma) | 8.81 | [11] |
| Shikonin-Benzofuran Substrates | Compound 75c | HT29 (Colon Carcinoma) | 0.18 | [5] |
Apoptosis Induction: Annexin V/PI Staining
Apoptosis assays are crucial for determining if a compound's cytotoxic effect is due to programmed cell death.[4] The Annexin V/PI staining assay is a common method used to detect and quantify apoptosis.[1]
Experimental Protocol: Annexin V/PI Staining [5][12]
-
Cell Treatment: Treat cancer cells with the benzofuran derivatives for a defined time.
-
Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Visualization of Apoptosis Induction Pathway
Caption: Benzofuran derivatives can induce apoptosis in cancer cells through the activation of caspases.
Cell Cycle Analysis
This assay determines the effect of benzofuran derivatives on the progression of the cell cycle.[1]
Experimental Protocol: Cell Cycle Analysis [1][13]
-
Cell Treatment: Treat cancer cells with the benzofuran derivatives for a specific duration.
-
Fixation: Harvest the cells and fix them, typically with 70% ethanol.[1]
-
Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI).[1]
-
Flow Cytometry Analysis: Analyze the DNA content of individual cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Visualization of Experimental Workflow: Anticancer Assays
Caption: Workflow for in vitro anticancer evaluation of benzofuran derivatives.
Antimicrobial Activity Assays
Benzofuran derivatives have shown promising activity against a variety of bacterial and fungal pathogens.[2]
Broth Microdilution Method (MIC Determination)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][9]
Experimental Protocol: Broth Microdilution [3][9]
-
Inoculum Preparation: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.[3]
-
Serial Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the benzofuran derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[3]
-
Inoculation: Add the prepared microbial inoculum to each well.[3]
-
Controls: Include positive controls (a standard antibiotic) and negative controls (broth and solvent).[3]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.[3]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.[3]
Agar Well/Cup-Plate Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition around a well or disk containing the compound on an agar plate inoculated with a microorganism.[14][15]
Experimental Protocol: Agar Well Diffusion [14][15]
-
Plate Preparation: Prepare nutrient agar plates and allow them to solidify.
-
Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a specific concentration of the benzofuran derivative solution to each well. A standard antibiotic is used as a positive control.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Data Presentation: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Compound 1 | Staphylococcus aureus | 12.5 | Not Specified | [9] |
| Compound 1 | Salmonella typhimurium | 12.5 | Not Specified | [9] |
| Compound 6a | Broad Spectrum | 6.25 | Validated by MIC | [2][16] |
| Compound 6b | Broad Spectrum | 6.25 | Validated by MIC | [2][16] |
| Compound 6f | Broad Spectrum | 6.25 | Validated by MIC | [2][16] |
| Hydroxyl-substituted derivatives (15, 16) | Various bacteria | 0.78-3.12 | Not Specified | [17] |
Anti-inflammatory Activity Assays
Benzofuran derivatives have been investigated for their potential to inhibit inflammatory processes.[2]
Nitric Oxide (NO) Inhibition Assay
This assay evaluates the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[9][18]
Experimental Protocol: NO Inhibition Assay [9][19]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.[9]
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives.
-
LPS Stimulation: After a pre-incubation period, stimulate the cells with LPS to induce NO production.[9]
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.[19]
-
Griess Reaction: Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.[20]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[20]
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.
Visualization of NF-κB Signaling Pathway in Inflammation
Caption: Benzofuran derivatives can inhibit inflammation by targeting the NF-κB signaling pathway.[18]
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of compounds to inhibit the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation.[21][22]
Experimental Protocol: COX Inhibition Assay [23][24][25]
-
Reagent Preparation: Prepare assay buffer, heme, and the COX-1 or COX-2 enzyme solution.
-
Inhibitor Addition: Add the benzofuran derivative at various concentrations to the wells of a microplate. A known COX inhibitor (e.g., celecoxib) is used as a positive control.[24]
-
Enzyme Addition: Add the COX enzyme to the wells.
-
Incubation: Incubate the plate for a short period at a controlled temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: Monitor the peroxidase activity of COX by observing the oxidation of a colorimetric substrate (e.g., TMPD) at a specific wavelength (e.g., 590-611 nm).[24][25]
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.
Data Presentation: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound | Assay | Cell Line/Enzyme | IC50 (µM) | Reference |
| Compound 1 | NO Inhibition | RAW 264.7 | 17.31 | [9] |
| Compound 3 | NO Inhibition | RAW 264.7 | 16.5 | [9] |
| Compound 5d | NO Inhibition | RAW 264.7 | 52.23 | [18][26] |
Antioxidant Activity Assays
Benzofuran derivatives are also explored for their antioxidant properties, which involve scavenging free radicals.[27][28]
DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.[27][29]
Experimental Protocol: DPPH Assay [27][30]
-
DPPH Solution Preparation: Prepare a solution of DPPH in a suitable solvent like methanol.[30]
-
Sample Preparation: Prepare different concentrations of the benzofuran derivative.
-
Reaction Mixture: Mix the DPPH solution with the sample solutions.
-
Incubation: Incubate the mixture in the dark at room temperature for about 30 minutes.[29][30]
-
Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at approximately 517 nm.[29]
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Radical Scavenging Assay
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method for measuring antioxidant activity.[31]
Experimental Protocol: ABTS Assay
-
ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).
-
Sample Reaction: Add different concentrations of the benzofuran derivative to the ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time.
-
Absorbance Measurement: Measure the reduction in absorbance at a specific wavelength (around 734 nm).
-
Data Analysis: Calculate the percentage of inhibition and express the antioxidant capacity, often as Trolox Equivalent Antioxidant Capacity (TEAC).[31]
Data Presentation: Antioxidant Activity of Benzofuran Derivatives
| Compound | Assay | Solvent | IC50 (µg/mL) or rIC50 | Reference |
| Ethyl acetate fraction | DPPH | Not Specified | 33.67 | [27] |
| Aqueous fraction | DPPH | Not Specified | 29.43 | [27] |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | Methanol | 0.18 (rIC50) | [29] |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | Methanol | 0.31 (rIC50) | [29] |
References
- 1. benchchem.com [benchchem.com]
- 2. jopcr.com [jopcr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. ijpbs.com [ijpbs.com]
- 15. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 16. jopcr.com [jopcr.com]
- 17. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 24. 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro [bio-protocol.org]
- 25. academicjournals.org [academicjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. benchchem.com [benchchem.com]
- 30. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 31. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
Application Notes: Developing Anticancer Agents from 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, albeit prospective, guide for the development of novel anticancer agents derived from the precursor molecule, 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone. While direct anticancer applications of this specific starting material are not extensively documented, its chemical structure as an α-bromo ketone makes it an ideal substrate for synthesizing derivatives with known pharmacophores, such as substituted thiazoles. This document outlines a plausible synthetic route to 2-amino-4-(dihydrobenzofuran-5-yl)thiazole derivatives and details the subsequent protocols for evaluating their anticancer efficacy.
Introduction
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including potent anticancer properties. The incorporation of bromine into these structures has been shown to enhance their cytotoxic effects. The starting material, this compound, combines the dihydrobenzofuran core with a reactive α-bromo ketone functional group, making it a versatile building block for creating a library of potential anticancer agents. This protocol focuses on the synthesis of aminothiazole derivatives, a class of compounds known to exhibit significant antitumor activity through various mechanisms, including the inhibition of protein kinases.
Proposed Synthetic Pathway
The most straightforward and widely used method to convert α-bromo ketones into a class of biologically active molecules is the Hantzsch thiazole synthesis. This reaction involves the condensation of the α-bromo ketone with a thiourea or thioamide derivative to yield the corresponding thiazole. This proposed workflow is outlined below.
Caption: Proposed synthetic workflow for the preparation of aminothiazole derivatives.
Experimental Protocols
General Synthesis of 2-Amino-4-(2,3-dihydro-1-benzofuran-5-yl)thiazole Derivatives
This protocol describes a representative procedure for the synthesis of the target compounds.
Materials:
-
This compound
-
Substituted thiourea (e.g., thiourea, N-methylthiourea, N-phenylthiourea)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1 equivalent) in absolute ethanol, add the appropriately substituted thiourea (1.1 equivalents).
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final compound using NMR and mass spectrometry.
In Vitro Cytotoxicity Evaluation: MTT Assay
This assay determines the concentration at which the synthesized compounds inhibit cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized benzofuran-thiazole derivatives
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds and doxorubicin in the growth medium.
-
Treat the cells with different concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours. Include vehicle-only (DMSO) wells as a negative control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using a dose-response curve.
Data Presentation
The following table summarizes representative IC50 values for various benzofuran derivatives against common cancer cell lines, illustrating the potential potency of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Bromo-benzofuran derivative | HCT116 (Colon) | 3.27 | |
| 3-Amidobenzofuran | MDA-MB-231 (Breast) | 3.01 | |
| Benzofuran-Chalcone Hybrid | HeLa (Cervical) | 5.61 | |
| Benzofuran-Chalcone Hybrid | A549 (Lung) | 1.48 | |
| Dihydrobenzofuran neolignan | HT-1080 (Fibrosarcoma) | 35.62 | |
| Fluorinated Dihydrobenzofuran | HCT116 (Colon) | 19.5 |
Mechanism of Action: Potential Signaling Pathways
Benzofuran derivatives have been reported to exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation and survival. A common target is the PI3K/Akt/mTOR pathway, which is often dysregulated in many cancers.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel anticancer drug candidates. The proposed conversion to aminothiazole derivatives offers a viable strategy for generating a library of compounds for screening. The protocols provided herein offer a solid foundation for the synthesis, purification, and biological evaluation of these new chemical entities. Further structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds to enhance their potency and selectivity against various cancer types.
Application Notes and Protocols for 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone is a versatile intermediate in medicinal chemistry, primarily recognized for its role as a key building block in the synthesis of various pharmacologically active compounds. The presence of a reactive α-bromo ketone functional group allows for a wide range of chemical transformations, making it a valuable scaffold for the construction of diverse heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this intermediate in drug discovery, with a focus on its utility in generating novel molecular entities for therapeutic development. While this specific intermediate is not widely documented in public literature, its structural relationship to precursors of known drugs like Darifenacin highlights its potential. The protocols and data presented herein are based on established chemical principles and provide a foundational guide for researchers.
Chemical Properties and Synthesis
Chemical Structure:
IUPAC Name: this compound
Molecular Formula: C₁₀H₉BrO₂
Molecular Weight: 241.08 g/mol
CAS Number: 151427-19-9[1]
The synthesis of this compound can be conceptually approached in a two-step process starting from 2,3-dihydro-1-benzofuran. The first step involves a Friedel-Crafts acylation to introduce the ethanone group onto the benzene ring, followed by an α-bromination of the resulting ketone.
Illustrative Synthesis Workflow
Caption: Proposed synthetic pathway for the target intermediate.
Experimental Protocols
Protocol 1: Synthesis of 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone (Illustrative)
This protocol is a general representation of a Friedel-Crafts acylation reaction.
-
Reaction Setup: To a stirred solution of 2,3-dihydro-1-benzofuran (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Illustrative)
This protocol describes a general method for the α-bromination of a ketone.
-
Reaction Setup: Dissolve 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (1.0 eq) in a suitable solvent such as acetic acid.
-
Addition of Bromine: To this solution, add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours, or until the bromine color disappears. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into a large volume of water to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data Summary (Illustrative)
The following table summarizes hypothetical quantitative data for the synthesis and a representative subsequent reaction. This data is for illustrative purposes to demonstrate expected outcomes and will vary based on experimental conditions.
| Step | Reactant | Product | Reagents | Yield (%) | Purity (%) |
| Synthesis Step 1 | 2,3-Dihydro-1-benzofuran | 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone | Acetyl Chloride, AlCl₃, DCM | 75-85 | >95 (NMR) |
| Synthesis Step 2 | 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone | This compound | Br₂, Acetic Acid | 80-90 | >97 (HPLC) |
| Application Example (Thiazole) | This compound | 2-Amino-4-(2,3-dihydro-1-benzofuran-5-yl)thiazole | Thiourea, Ethanol | 65-75 | >98 (HPLC) |
Applications in Drug Discovery
The α-bromo ketone moiety is a highly versatile functional group for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many approved drugs. The 2,3-dihydro-1-benzofuran core is also a known pharmacophore with a range of biological activities.[2][3][4][5]
Potential Synthetic Transformations
Caption: Potential synthetic routes to key heterocyclic scaffolds.
-
Synthesis of Thiazole Derivatives: The Hantzsch thiazole synthesis, a classic reaction between an α-haloketone and a thioamide, can be employed to generate 2,4-disubstituted thiazoles.[6][7][8][9][10] These scaffolds are present in numerous drugs with a wide range of activities.
-
Synthesis of Imidazole Derivatives: Reaction with amidines can lead to the formation of substituted imidazoles, another critical heterocycle in medicinal chemistry known for its diverse biological roles.[11][12][13][14][15]
-
Synthesis of Oxazole Derivatives: Condensation with amides can yield oxazole derivatives, which are also important pharmacophores.[1][16][17][18][19]
Potential as a Precursor for Darifenacin Analogues
The 2,3-dihydro-1-benzofuran-5-yl moiety is a key component of Darifenacin, a selective M3 muscarinic receptor antagonist used to treat overactive bladder.[1] While the documented synthesis of Darifenacin utilizes the related 5-(2-bromoethyl)-2,3-dihydrobenzofuran, the title compound could serve as a precursor to a variety of analogues by modifying the ethanone side chain prior to or after coupling with a suitable amine.
Signaling Pathway of M3 Muscarinic Receptor
Caption: M3 muscarinic receptor signaling pathway and point of intervention.
Derivatives synthesized from this compound could be screened for their activity as M3 receptor antagonists. The binding of acetylcholine to the M3 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction. Antagonists like Darifenacin block this pathway, leading to muscle relaxation.
Conclusion
This compound represents a promising, albeit under-documented, intermediate for drug discovery. Its versatile reactivity, coupled with the favorable pharmacological profile of the dihydrobenzofuran scaffold, makes it an attractive starting point for the synthesis of novel heterocyclic compounds. The protocols and applications outlined in this document provide a framework for researchers to explore the potential of this intermediate in the development of new therapeutic agents. Further investigation into its specific applications and the biological activity of its derivatives is warranted.
References
- 1. Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. wjpsonline.com [wjpsonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Imidazole synthesis [organic-chemistry.org]
- 16. Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. 1,3-Oxazole synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: α-Bromination of Ketones
Welcome to the technical support center for the α-bromination of ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the α-bromination of ketones?
A1: The most frequent issues include controlling regioselectivity in unsymmetrical ketones, preventing polybromination, managing side reactions like the Favorskii rearrangement, and ensuring complete consumption of starting material. Difficulties in product purification are also common.[1][2]
Q2: How do reaction conditions (acidic vs. basic) influence the outcome of the reaction?
A2: Reaction conditions are critical in determining the product distribution. Acid-catalyzed bromination typically leads to the substitution of a single α-hydrogen on the more substituted side of an unsymmetrical ketone.[3][4] In contrast, base-promoted halogenation is faster, and successive halogenations are more rapid, often leading to polybrominated products, particularly at the less substituted α-carbon.[3]
Q3: What is the Favorskii rearrangement, and when is it a concern?
A3: The Favorskii rearrangement is a base-induced rearrangement of α-halo ketones that possess an enolizable α'-hydrogen, leading to the formation of carboxylic acid derivatives.[5][6][7] It is a significant concern when performing α-bromination under basic conditions, as the α-bromo ketone product can rearrange, especially if it has acidic protons on the other side of the carbonyl group.[6][7]
Troubleshooting Guides
Problem 1: Poor Regioselectivity with Unsymmetrical Ketones
Symptoms: A mixture of α-bromo ketones is formed, with bromination occurring at both the more and less substituted α-carbons.
Possible Causes & Solutions:
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Incorrect Reaction Conditions: The choice between acidic and basic conditions dictates the regioselectivity.
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For bromination at the more substituted carbon (Thermodynamic Product): Use acid-catalyzed conditions. The reaction proceeds through the more stable, more substituted enol intermediate.[3][4]
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For bromination at the less substituted carbon (Kinetic Product): Use base-promoted conditions. The reaction proceeds through the kinetically favored, less sterically hindered enolate.[3][4] However, this method is prone to polybromination.
-
-
Thermodynamic vs. Kinetic Control:
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Longer reaction times and higher temperatures under acidic conditions can favor the thermodynamic product.[8]
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Low temperatures and a strong, bulky base can favor the kinetic product in base-promoted reactions.
-
Troubleshooting Workflow: Regioselectivity Issues
Caption: Troubleshooting logic for poor regioselectivity.
Problem 2: Uncontrolled Polybromination
Symptoms: Significant formation of di- or tri-brominated ketone products, even with stoichiometric amounts of the brominating agent.
Possible Causes & Solutions:
-
Reaction Conditions:
-
Basic Conditions: Polybromination is common under basic conditions because the first bromine atom's electron-withdrawing effect increases the acidity of the remaining α-protons, making subsequent bromination faster.[3] To minimize this, use a strong, non-nucleophilic base at low temperatures to form the enolate, followed by the rapid addition of one equivalent of the brominating agent.
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Acidic Conditions: While less common, polybromination can occur with prolonged reaction times or excess brominating agent. The electron-withdrawing effect of the first bromine atom deactivates the enol, slowing down the second bromination.[3]
-
-
Brominating Agent Addition: Slow, portion-wise addition of the brominating agent (e.g., N-bromosuccinimide) can help maintain a low concentration of the reagent and favor monobromination.[9]
Data Presentation: Control of Monobromination vs. Dibromination of Acetophenone
| Catalyst/Reagent | Solvent | Temperature (°C) | Molar Ratio (Ketone:NBS) | Time (min) | Yield (Monobromo) | Yield (Dibromo) | Reference |
| Acidic Al₂O₃ | Methanol | Reflux | 1:1.2 | 10 | 89% | Not Reported | [9] |
| p-TsOH | Dichloromethane | 80 | Not Specified | <30 | High | Only Monobromo | [10] |
| KH₂PO₄ | Ethanol | Reflux | 1:1.2 (portion-wise) | 10 | 96% | Not Reported | [11] |
Problem 3: Formation of Favorskii Rearrangement Byproducts
Symptoms: Formation of carboxylic acid, ester, or amide byproducts, especially under basic conditions.
Possible Causes & Solutions:
-
Presence of Base and Enolizable α'-Hydrogen: The α-bromo ketone product, in the presence of a base (like an alkoxide or hydroxide), can undergo rearrangement if there is a proton on the other α-carbon.[5][6][7]
-
Mitigation Strategies:
-
If possible, perform the bromination under acidic conditions to avoid the basic conditions that promote the rearrangement.
-
If basic conditions are necessary for other reasons (e.g., regioselectivity), use a non-nucleophilic base (like LDA) at low temperatures to form the enolate for bromination, and then carefully quench the reaction to neutralize the base before warming.
-
Use aprotic solvents to disfavor the proton transfer steps involved in the rearrangement.
-
Signaling Pathway: Favorskii Rearrangement Mechanism
Caption: Mechanism of the Favorskii rearrangement.
Experimental Protocols
Protocol 1: Acid-Catalyzed α-Bromination of 4-Chloroacetophenone
This protocol is adapted from a procedure using pyridine hydrobromide perbromide as the brominating agent.[12]
Materials:
-
4-Chloroacetophenone (5.0 mmol, 0.77 g)
-
Pyridine hydrobromide perbromide (5.5 mmol, 1.76 g)
-
Glacial Acetic Acid (20 mL)
-
50 mL round-bottom flask
-
Condenser
-
Stirring apparatus and heating mantle
Procedure:
-
Combine 4-chloroacetophenone, pyridine hydrobromide perbromide, and acetic acid in the round-bottom flask equipped with a condenser.
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Stir the reaction mixture at 90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The optimal reaction time is typically around 3 hours.[12]
-
After completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice water to precipitate the product.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold water and dry to obtain the crude α-bromo-4-chloroacetophenone.
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The crude product can be further purified by recrystallization.
Experimental Workflow: Acid-Catalyzed Bromination
Caption: General workflow for acid-catalyzed α-bromination.
Protocol 2: Base-Promoted α-Bromination (General Procedure)
This is a general protocol for achieving kinetic control in the bromination of an unsymmetrical ketone.
Materials:
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Unsymmetrical Ketone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.05 eq) as a solution in THF/hexanes
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Bromine (Br₂) or N-Bromosuccinimide (NBS) (1.0 eq) as a solution in THF
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Anhydrous reaction flask, syringe, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a dry reaction flask under an inert atmosphere.
-
Add the ketone and anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise to the stirred ketone solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Slowly add the solution of Br₂ or NBS in THF to the enolate solution at -78 °C. The color of the bromine should disappear upon addition.
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After the addition is complete, stir for an additional 30 minutes at -78 °C.
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Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Allow the mixture to warm to room temperature.
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Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Nonselective bromination-selective debromination strategy: selective bromination of unsymmetrical ketones on singly activated carbon against doubly activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most common and effective methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in a crude sample of this compound?
Typical impurities may include:
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Unreacted starting material (1-(2,3-dihydro-1-benzofuran-5-yl)ethanone).
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Over-brominated or di-brominated byproducts.
-
Residual brominating agent (e.g., N-bromosuccinimide) and its byproducts (e.g., succinimide).[1]
-
Solvents used in the reaction.
Q3: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process.[1] By spotting the crude mixture, the collected fractions (from column chromatography), and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. Common solvents for similar compounds include ethanol or mixtures like ethyl acetate/methanol.[2][3] |
| Compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, or the cooling process is too rapid. | Add a small amount of additional solvent, reheat to dissolve, and allow the solution to cool more slowly. Seeding with a pure crystal of the compound can also induce crystallization. |
| Low recovery of the purified product. | The compound is too soluble in the chosen solvent, even at low temperatures. | Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Alternatively, use a solvent system with a co-solvent in which the compound is less soluble. |
| Crystals are colored or appear impure. | The impurity is co-crystallizing with the product. | A second recrystallization may be necessary. Alternatively, pre-treating the solution with activated carbon can sometimes remove colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The eluent system is not optimized. | Adjust the polarity of the eluent. A common starting point for similar compounds is a mixture of petroleum ether and ethyl acetate.[4][5] The ratio can be adjusted to achieve better separation on a TLC plate before running the column. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a petroleum ether/ethyl acetate mixture. |
| Streaking or tailing of spots on TLC of column fractions. | The compound may be acidic or basic and interacting with the silica gel. The column may be overloaded. | Add a small amount (e.g., 0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Ensure the amount of crude material is appropriate for the size of the column. |
| Cracking of the silica gel bed. | Improper packing of the column or running the column dry. | Ensure the silica gel is packed as a uniform slurry and the solvent level is always kept above the top of the stationary phase. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
General Protocol for Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a petroleum ether/ethyl acetate mixture).[4][5] The polarity of the eluent can be gradually increased during the separation (gradient elution) to elute compounds with different polarities.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone. Our goal is to assist in overcoming common experimental challenges and to offer insights into potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic steps for preparing this compound?
A1: The synthesis is typically a two-step process:
-
Friedel-Crafts Acylation: 2,3-dihydro-1-benzofuran is acylated, usually with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride), to produce 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone.
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α-Bromination: The resulting ketone is then brominated at the alpha-position of the acetyl group, commonly using N-bromosuccinimide (NBS) and a radical initiator or acid catalyst, to yield the final product.
Q2: What is the most common side reaction during the Friedel-Crafts acylation of 2,3-dihydro-1-benzofuran?
A2: Due to the electron-rich nature of the 2,3-dihydro-1-benzofuran ring system, the most prevalent side reaction is polyacylation . This occurs when more than one acetyl group is added to the aromatic ring, leading to di- or even tri-acetylated byproducts. Controlling the stoichiometry of the reactants and the reaction temperature is crucial to minimize this.
Q3: I am observing bromination on the aromatic ring instead of the desired position on the acetyl group. Why is this happening?
A3: This is a common issue known as ring bromination , which competes with the desired α-bromination. The 2,3-dihydro-1-benzofuran ring is activated and therefore susceptible to electrophilic aromatic substitution. The reaction conditions, particularly the choice of solvent and catalyst, can significantly influence the selectivity. For instance, using a polar solvent might favor ring bromination.
Q4: How can I improve the selectivity for α-bromination over ring bromination?
A4: To favor α-bromination, consider the following adjustments:
-
Use N-bromosuccinimide (NBS): NBS is a common reagent for selective α-bromination of ketones.
-
Radical Initiator: The use of a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride can promote the radical pathway leading to α-bromination.
-
Acid Catalysis: A catalytic amount of a strong acid can also promote the formation of the enol, which then reacts with the bromine source at the alpha-position.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone in the acylation step. | 1. Incomplete reaction. 2. Polyacylation. 3. Degradation of starting material. | 1. Monitor the reaction by TLC to ensure completion. 2. Use a 1:1 molar ratio of 2,3-dihydro-1-benzofuran to acetyl chloride. Consider adding the acylating agent slowly at a low temperature. 3. Ensure anhydrous conditions and use a milder Lewis acid if necessary. |
| Formation of multiple products during acylation. | 1. Polyacylation. 2. Isomer formation (acylation at different positions on the ring). | 1. Control stoichiometry and temperature carefully. 2. While acylation is expected to occur primarily at the 5-position due to electronic effects, other isomers are possible. Purification by column chromatography is necessary. |
| Low yield of this compound in the bromination step. | 1. Incomplete reaction. 2. Formation of ring-brominated byproducts. | 1. Increase reaction time or temperature, monitoring by TLC. 2. Adjust reaction conditions to favor α-bromination (see FAQ Q4). |
| Product is a mixture of α-bromo and ring-brominated compounds. | Competing reaction pathways. | Optimize bromination conditions. If separation is necessary, column chromatography with a suitable solvent system is the standard method. |
| Dibromination at the alpha-position. | Use of excess brominating agent. | Use an equimolar amount of NBS relative to the ketone. |
Experimental Protocols
Step 1: Synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (Friedel-Crafts Acylation)
A general procedure for Friedel-Crafts acylation is as follows:
-
Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with an addition funnel and a reflux condenser under an inert atmosphere.[1]
-
The mixture is cooled to 0°C in an ice bath.[1]
-
A solution of acetyl chloride (1.1 equivalents) in the same solvent is added dropwise to the stirred suspension over 10 minutes.[1]
-
Following this, a solution of 2,3-dihydro-1-benzofuran (1.0 equivalent) in the solvent is added dropwise, maintaining the temperature below 10°C.[1]
-
After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature until completion (monitored by TLC).[1]
-
The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.[1]
-
The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.[1]
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (α-Bromination)
A general procedure for α-bromination using NBS is as follows:
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1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (1.0 equivalent) is dissolved in a suitable solvent (e.g., carbon tetrachloride or chloroform).
-
N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) or an acid catalyst (e.g., p-toluenesulfonic acid) are added.[2]
-
The mixture is heated to reflux and the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
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The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by recrystallization or column chromatography.
Reaction Pathways and Side Reactions
The following diagram illustrates the main synthetic pathway and the key side reactions that can occur during the synthesis of this compound.
Caption: Synthetic pathway and potential side reactions.
Quantitative Data Summary
| Reaction Step | Product | Typical Yield Range | Key Factors Influencing Yield |
| Friedel-Crafts Acylation | 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | 60-80% | Stoichiometry, reaction temperature, purity of reagents, and efficiency of purification. |
| α-Bromination | This compound | 50-70% | Choice of brominating agent and catalyst, solvent, and success in separating from ring-brominated isomers. |
References
Technical Support Center: Synthesis of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 2-bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone, a key intermediate in pharmaceutical and fine chemical industries.
Troubleshooting and Optimization
This section addresses common issues encountered during the α-bromination of the precursor, 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow or is not proceeding. What are the likely causes?
A1: A slow or stalled reaction can be due to a few factors:
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Deactivated Aromatic System: While the dihydrobenzofuran ring is generally electron-rich, substituents on the ring could inadvertently deactivate it, making the initial enolization step more difficult.[1]
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Insufficient Acid Catalyst: The acid-catalyzed enolization is often the rate-determining step.[2][3] Ensure a sufficient amount of acid catalyst (e.g., acetic acid, HBr) is present.
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Low Temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide enough energy to overcome the activation barrier.
Q2: I am observing over-bromination (dibromination). How can I achieve selective monobromination?
A2: Over-bromination is a common challenge because the monobrominated product can sometimes be more reactive than the starting material.[1] To favor monobromination:
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Control Stoichiometry: Use a precise 1.0:1.0 molar ratio of the ketone to the brominating agent, or even a slight excess of the ketone.[1]
-
Milder Reagents: Employ less reactive and more selective brominating agents like N-Bromosuccinimide (NBS) or Pyridine Hydrobromide Perbromide.[1]
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Optimize Conditions: Running the reaction under acidic conditions can slow down subsequent brominations.[1] Careful monitoring of reaction time and temperature is crucial to stop the reaction once the desired product is formed.[1]
Q3: My product mixture shows evidence of bromination on the aromatic ring. How can I prevent this?
A3: Ring bromination occurs when the aromatic ring is highly activated.[4][5] The ether oxygen in the dihydrobenzofuran ring is an activating group. To favor side-chain (alpha) bromination:
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Use a Side-Chain Specific Reagent: N-Bromosuccinimide (NBS), often with a radical initiator like AIBN or light, is a classic choice for benzylic or allylic bromination and can be effective for α-bromination of ketones.
-
Avoid Lewis Acid Catalysts: Strong Lewis acids can promote electrophilic aromatic substitution on the electron-rich benzofuran ring.
-
Control Reaction Conditions: Perform the reaction in the absence of light and at moderate temperatures if using NBS to suppress ring bromination.
Q4: The purification of the final product is difficult. What are the best practices?
A4: The crude product often contains unreacted starting material, dibrominated product, and other side products.
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Precipitation/Crystallization: Pouring the reaction mixture into ice water can help precipitate the crude product.[1] Recrystallization from a suitable solvent (e.g., ethanol, methanol/water mixture) is an effective purification method.
-
Column Chromatography: For high purity, column chromatography on silica gel is recommended.[1][6] A solvent system of ethyl acetate and petroleum ether (or hexane) is typically effective.
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing and resolving common synthesis issues.
Caption: Troubleshooting flowchart for bromination issues.
Experimental Protocols & Data
The synthesis of this compound is typically achieved via the α-bromination of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone. Below are protocols using different brominating agents.
Overall Synthesis Workflow
Caption: General experimental workflow for the synthesis.
Protocol 1: Bromination using Copper(II) Bromide
Copper(II) bromide is an effective reagent for the α-bromination of ketones.
Procedure:
-
To a solution of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (1.0 eq.) in ethyl acetate (approx. 0.1 M solution), add Copper(II) Bromide (2.1 eq.).
-
Stir the mixture at 60-70°C for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and filter off the solid copper(I) bromide.
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Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the desired product.[6]
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
NBS is a milder and more selective brominating agent.
Procedure:
-
Dissolve 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (1.0 eq.) in a suitable solvent like carbon tetrachloride (CCl₄) or methanol.[1][7]
-
Add N-Bromosuccinimide (NBS) (1.1-1.2 eq.) to the solution.
-
Optionally, add a catalytic amount of a radical initiator (e.g., AIBN) or use photochemical initiation.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary: Comparison of Brominating Agents
The choice of brominating agent can significantly impact the reaction's outcome.
| Brominating Agent | Typical Conditions | Yield Range | Selectivity (Mono- vs. Di-bromination) | Key Considerations |
| Br₂ in Acetic Acid | Room temp to 60°C | 60-85% | Good to Moderate | Corrosive; can cause ring bromination; requires careful stoichiometric control.[1][3] |
| Copper(II) Bromide | 60-70°C, EtOAc/CHCl₃ | 45-75% | Good | Heterogeneous reaction; simple workup by filtration.[6] |
| N-Bromosuccinimide (NBS) | Reflux, CCl₄ or MeOH | 70-90% | High | Milder conditions; good for preventing over-bromination; byproduct is easily removed.[1][7] |
| Pyridine Hydrobromide Perbromide | 90°C, Acetic Acid | 75-90% | High | Solid reagent, easier to handle than liquid bromine.[1] |
Potential Side Reactions
Understanding potential side reactions is crucial for optimizing the synthesis.
Caption: Possible reaction pathways and side products.
References
stability and storage of alpha-bromo ketones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of alpha-bromo ketones in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for alpha-bromo ketones?
A1: To ensure their stability, alpha-bromo ketones should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. It is recommended to keep them in tightly sealed containers, protected from light, to prevent degradation. For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: How stable are alpha-bromo ketones at room temperature?
A2: Alpha-bromo ketones are reactive compounds and can degrade over time at room temperature. The rate of degradation is influenced by factors such as light, moisture, and air. For instance, bromoacetone is known to turn violet rapidly even in the absence of air[1]. For routine use, it is best to store them in a refrigerator and allow the container to reach room temperature before opening to prevent moisture condensation.
Q3: What are the primary degradation pathways for alpha-bromo ketones?
A3: The main degradation pathways include hydrolysis, photodecomposition, and reaction with nucleophiles. The presence of moisture can lead to hydrolysis, yielding the corresponding alpha-hydroxy ketone and hydrobromic acid. Exposure to light can cause discoloration and decomposition[1]. Due to their electrophilic nature, they are also susceptible to reaction with various nucleophiles.
Q4: Are alpha-bromo ketones sensitive to light?
A4: Yes, many alpha-bromo ketones are light-sensitive and can discolor and decompose upon exposure to light. For example, impure samples of bromoacetone can appear yellow or brown. Therefore, it is crucial to store them in amber-colored vials or in the dark.
Q5: What safety precautions should be taken when handling alpha-bromo ketones?
A5: Alpha-bromo ketones are lachrymatory agents, meaning they can cause severe eye irritation and tearing. They are also toxic by inhalation, ingestion, and skin absorption. Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing fumes and wash hands thoroughly after handling[2].
Stability Data
| Condition | Effect on Stability | Recommendations |
| Temperature | Increased temperature accelerates decomposition. | Store at low temperatures (refrigeration at 2-8 °C is recommended for long-term storage). Avoid exposure to high heat. |
| Light | Promotes decomposition and discoloration. | Store in amber vials or in the dark to protect from light. |
| Moisture/Humidity | Can lead to hydrolysis, forming α-hydroxy ketones and HBr. | Store in tightly sealed containers in a dry environment. Use of a desiccator is recommended. |
| pH | Susceptible to base-catalyzed hydrolysis and other reactions. | Avoid contact with strong bases. Use in buffered solutions when pH control is critical for the experiment. |
| Air/Oxygen | Some alpha-bromo ketones can discolor in the presence of air[1]. | Store under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications or long-term storage. |
Troubleshooting Guides
Synthesis and Purity Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of α-bromo ketone during synthesis. | - Incomplete reaction. - Formation of byproducts (e.g., di-brominated ketones). - Decomposition of the product during workup. | - Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. - Carefully control the stoichiometry of the brominating agent. Using a slight excess (e.g., 1.05 equivalents) can help drive the reaction to completion, but a large excess can lead to di-bromination[3]. - Perform the workup at low temperatures and avoid prolonged exposure to acidic or basic conditions, which can promote decomposition[4]. |
| Presence of di-brominated impurities. | - Excess brominating agent. - Prolonged reaction time. | - Use no more than a slight excess of the brominating agent. - Optimize the reaction time to maximize the formation of the mono-brominated product. - Purification by column chromatography or recrystallization can be effective in removing di-brominated impurities. |
| Product is an oil and does not crystallize. | - Presence of impurities (e.g., starting material, di-brominated product, solvent). | - Ensure the starting material is pure. - Attempt purification by column chromatography to remove impurities. - Try recrystallization from a different solvent system. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
| Discoloration of the purified product upon storage. | - Exposure to light. - Presence of trace impurities that catalyze decomposition. | - Store the product in an amber vial or in the dark. - Ensure the product is highly pure before storage. Re-purification may be necessary. |
Application as Covalent Probes
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low labeling of the target protein. | - The α-bromo ketone probe is not reactive enough. - The targeted residue (e.g., cysteine) is not accessible. - The probe has degraded. | - Synthesize a more reactive probe, for example, by modifying the electronics of the ketone. - Confirm the accessibility of the target residue through structural analysis or by using a more promiscuous but structurally similar probe. - Use a freshly prepared or properly stored stock solution of the probe. Confirm the integrity of the probe by LC-MS. |
| High background or non-specific labeling. | - The α-bromo ketone probe is too reactive. - The concentration of the probe is too high. - Incubation time is too long. | - Design a less reactive probe. - Titrate the probe concentration to find the optimal balance between target labeling and background. - Optimize the incubation time; shorter times may reduce non-specific binding. - Include a pre-clearing step with a non-specific electrophile to block highly reactive, non-target sites. |
| Off-target labeling observed. | - The probe has affinity for other proteins with reactive nucleophiles. | - Perform competitive activity-based protein profiling (ABPP) to identify off-targets. - Redesign the probe to improve selectivity for the target protein by modifying the recognition elements of the molecule. |
| Irreproducible results. | - Inconsistent probe concentration due to degradation in the stock solution. - Variability in experimental conditions (e.g., incubation time, temperature, buffer composition). | - Prepare fresh stock solutions of the probe for each experiment or validate the stability of the stock solution over time. - Standardize all experimental parameters and include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Synthesis of α-Bromoacetophenone
This protocol is a common laboratory-scale procedure for the acid-catalyzed bromination of acetophenone[2].
Materials:
-
Acetophenone
-
Glacial acetic acid
-
Bromine
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a fume hood, dissolve acetophenone (1.0 equivalent) in glacial acetic acid.
-
With stirring, slowly add bromine (1.05 equivalents) dropwise to the solution at room temperature.
-
Continue to stir the reaction mixture at room temperature for 2-4 hours. The disappearance of the bromine color indicates the progress of the reaction.
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure α-bromoacetophenone.
Purity Analysis of α-Bromoacetophenone by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-polymethylsiloxane).
Sample Preparation:
-
Prepare a stock solution of the α-bromoacetophenone sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution if quantitative analysis is required.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/minute to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Data Analysis:
-
The purity is determined by calculating the peak area percentage of the α-bromoacetophenone peak relative to the total ion chromatogram (TIC).
-
Impurities such as unreacted acetophenone and di-bromoacetophenone can be identified by their mass spectra and retention times. The characteristic isotopic pattern of bromine (M and M+2 peaks in an approximate 1:1 ratio) is a key feature for identifying bromine-containing compounds.
Kinase Target Identification using an α-Bromo Ketone Probe
This protocol describes a general workflow for identifying kinase targets using a clickable (e.g., alkyne-tagged) α-bromo ketone probe and activity-based protein profiling (ABPP).
Materials:
-
Cell lysate
-
Clickable α-bromo ketone probe
-
DMSO (for probe stock solution)
-
Azide-biotin tag
-
Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Buffers for washing and elution
-
Trypsin for protein digestion
-
LC-MS/MS for protein identification
Procedure:
-
Labeling: Incubate the cell lysate with the clickable α-bromo ketone probe at a predetermined concentration and time to allow for covalent modification of target proteins. Include a DMSO-only control.
-
Click Chemistry: Add the azide-biotin tag and click chemistry reagents to the labeled lysate to attach the biotin handle to the probe-labeled proteins.
-
Enrichment: Add streptavidin beads to the reaction mixture to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
On-bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.
-
Peptide Elution and Cleanup: Collect the supernatant containing the peptides and desalt them using a C18 StageTip or similar method.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins that were covalently labeled by the α-bromo ketone probe.
-
Data Analysis: Use proteomics software to search the MS/MS data against a protein database to identify the target proteins. Compare the results from the probe-treated sample with the DMSO control to identify specific targets.
Visualizations
Degradation Pathways of α-Bromo Ketones
Experimental Workflow for Kinase Target Identification
References
Technical Support Center: Benzofuran Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of benzofurans. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
1. Why is my benzofuran synthesis resulting in a low yield?
Low yields in benzofuran synthesis can be attributed to several factors, including the quality of starting materials, suboptimal reaction conditions, and catalyst inefficiency.[1][2] Electron-withdrawing groups on the starting materials can sometimes decrease the reaction rate and yield.[2][3][4]
-
Probable Causes:
-
Poor quality of starting materials: Impurities in reactants or solvents can interfere with the reaction.[2]
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Suboptimal reaction conditions: Incorrect temperature, reaction time, solvent, or base can significantly impact the yield.[1][2]
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Catalyst deactivation: The presence of oxygen or moisture can poison catalysts, particularly palladium-based ones.[2]
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Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.[2]
-
-
Suggested Solutions:
-
Ensure all reagents and solvents are pure and dry. Degas solvents to remove oxygen, especially in palladium-catalyzed reactions.[2]
-
Perform small-scale experiments to screen for the optimal temperature, solvent, and base for your specific substrates.[1]
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) when using air- and moisture-sensitive catalysts.[1][5]
-
Carefully verify the stoichiometry of all reactants.[2]
-
2. How can I improve the regioselectivity of my benzofuran synthesis?
Poor regioselectivity, leading to a mixture of isomers, is a common challenge, particularly in reactions involving unsymmetrical starting materials.[2] The electronic and steric properties of the substituents on the reactants play a crucial role in determining the regioselectivity.[2][6]
-
Probable Causes:
-
Inherent electronic properties: The electronic nature of the benzofuran ring can lead to reactions at multiple positions.[6]
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Steric hindrance: The size of substituents on the starting materials can influence the position of the reaction.
-
-
Suggested Solutions:
-
Modify reaction conditions such as solvent and temperature to favor the formation of one isomer.[6]
-
In palladium-catalyzed reactions, the choice of ligand can influence selectivity. Experiment with different ligands to optimize the reaction.[1]
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Consider the electronic effects of your substituents. Electron-donating or withdrawing groups can direct the reaction to a specific position.[2]
-
3. What are the common side products in benzofuran synthesis and how can I minimize them?
Side product formation often arises from competing reaction pathways, such as homocoupling of starting materials or decomposition.[1]
-
Common Side Reactions:
-
Strategies for Minimization:
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Ligand modification: In palladium-catalyzed reactions, using bulky, electron-rich ligands can sometimes suppress homocoupling.[1]
-
Control of stoichiometry: Precise control over the amount of each reactant is critical to disfavor undesired pathways.[1]
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Slow addition: The slow addition of a reactive intermediate or catalyst can maintain its low concentration in the reaction mixture, thereby reducing bimolecular side reactions.[1][2]
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Temperature optimization: Avoid excessively high temperatures that can lead to decomposition.[1]
-
4. My purification process is difficult. Are there any tips for isolating the desired benzofuran product?
Purification can be challenging due to the presence of closely related side products or unreacted starting materials.
-
Suggested Purification Techniques:
-
Column Chromatography: This is the most common method for purifying benzofuran derivatives. A careful selection of the eluent system is crucial for good separation.[1][5]
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification. A systematic approach involves dissolving the crude product in a minimal amount of a hot "good" solvent and then slowly adding a "poor" solvent until the solution becomes turbid. Slow cooling should then induce crystallization of the pure product.[1]
-
Data Presentation: Reaction Condition Optimization
The following tables summarize typical reaction parameters for common benzofuran synthesis methods. These should be used as a starting point for optimization.
Table 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization
| Starting Materials | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| o-Iodophenol, Terminal Alkyne | (PPh₃)PdCl₂, CuI | Triethylamine | - | Reflux | Varies | Good to Excellent |
| o-Halophenol, Terminal Alkyne | Pd(OAc)₂, Ligand | Toluene | Varies | 90 | Varies | Moderate to Excellent |
Data compiled from multiple sources.[3][5]
Table 2: Copper-Catalyzed Synthesis
| Starting Materials | Catalyst | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| o-Hydroxy Aldehyde, Amine, Alkyne | CuI | Deep Eutectic Solvent | - | 80-100 | Varies | Good |
| o-Halophenols, Various Partners | Cu-based catalyst | Varies | Varies | Varies | Varies | Varies |
Data compiled from multiple sources.[5]
Experimental Protocols
1. General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes a widely used method for synthesizing 2-substituted benzofurans.[5]
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To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).
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Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired benzofuran derivative.[5]
2. General Procedure for Copper-Catalyzed One-Pot Synthesis in Deep Eutectic Solvent
This method offers a greener approach to benzofuran synthesis.[5]
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Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid forms.
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To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%).
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Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.
-
After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure benzofuran derivative.[5]
Mandatory Visualizations
Caption: Troubleshooting workflow for low reaction yield in benzofuran synthesis.
Caption: Logical workflow for minimizing side product formation.
References
Technical Support Center: Friedel-Crafts Acylation of Dihydrobenzofurans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of dihydrobenzofurans. Our aim is to help you overcome common challenges related to byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the Friedel-Crafts acylation of 2,3-dihydrobenzofuran and its derivatives.
Q1: I am observing poor regioselectivity in my reaction, obtaining a mixture of acylated isomers. How can I improve the selectivity?
A1: Poor regioselectivity is a common challenge. The position of acylation on the benzene ring of the dihydrobenzofuran is directed by the activating effect of the cyclic ether oxygen. Acylation is generally expected to occur at the positions ortho and para to the oxygen atom. The electronic properties of substituents on the aromatic ring will also strongly influence the outcome.[1]
Troubleshooting Steps:
-
Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst can influence regioselectivity. Experiment with different Lewis acids, ranging from strong (e.g., AlCl₃) to milder ones (e.g., ZnCl₂, FeCl₃, or solid acid catalysts like zeolites), to find the optimal balance between reactivity and selectivity.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product.
-
Solvent Effects: The polarity of the solvent can impact the reaction pathway. Consider screening solvents with different dielectric constants.
-
Steric Hindrance: If your acylating agent is bulky, this may favor acylation at the less sterically hindered position.
Q2: My reaction is producing a significant amount of a byproduct that appears to be a result of ether cleavage. How can I prevent this?
A2: The dihydrobenzofuran ring contains an ether linkage that can be susceptible to cleavage under strong acidic conditions, which are typical for Friedel-Crafts acylations.[2][3] This can lead to the formation of phenolic byproducts, which may undergo subsequent acylation or other side reactions.
Troubleshooting Steps:
-
Use Milder Lewis Acids: Strong Lewis acids like AlCl₃ can promote ether cleavage. Switching to a milder catalyst such as ZnCl₂, FeCl₃, or BF₃·OEt₂ can often minimize this side reaction.
-
Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of ether cleavage.
-
Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. The presence of water can generate strong Brønsted acids that facilitate ether cleavage.
Q3: I suspect polyacylation is occurring, leading to multiple acyl groups being added to the dihydrobenzofuran ring. How can I avoid this?
A3: While Friedel-Crafts acylation products are generally deactivated towards further acylation, polyacylation can still occur under forcing conditions or with highly activated dihydrobenzofuran substrates.[4][5]
Troubleshooting Steps:
-
Control Stoichiometry: Use a 1:1 molar ratio of the dihydrobenzofuran to the acylating agent. A slight excess of the dihydrobenzofuran can also favor mono-acylation.
-
Deactivated Product: The mono-acylated product is less reactive than the starting material.[6][7] Avoid excessively long reaction times and high temperatures which might drive a second acylation.
-
Order of Addition: Add the acylating agent slowly to the mixture of the dihydrobenzofuran and Lewis acid to maintain a low concentration of the electrophile.
Q4: I have identified an unexpected isomer of my desired product. Could acyl group rearrangement be happening?
A4: While the acylium ion itself does not typically rearrange, reversible Friedel-Crafts acyl rearrangements of the product ketone can occur under certain conditions, particularly at elevated temperatures and with strong acids.[8] This can lead to the migration of the acyl group to a different position on the aromatic ring.
Troubleshooting Steps:
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to disfavor any potential equilibrium that could lead to rearrangement.
-
Shorter Reaction Times: Minimize the reaction time to isolate the kinetic product before rearrangement can occur.
-
Choice of Catalyst: The choice of Lewis acid can influence the propensity for rearrangement. Experiment with different catalysts to see if the formation of the unexpected isomer is suppressed.
Quantitative Data Summary
The following table provides representative data on how reaction conditions can influence the product distribution in the Friedel-Crafts acylation of 2,3-dihydrobenzofuran with acetyl chloride. Please note that these are illustrative examples and actual results may vary depending on the specific substrate and experimental setup.
| Entry | Lewis Acid (equiv.) | Temperature (°C) | Desired Product (5-acetyl-) Yield (%) | Byproduct 1 (7-acetyl-) Yield (%) | Byproduct 2 (Ether Cleavage Product) Yield (%) |
| 1 | AlCl₃ (1.2) | 25 | 65 | 15 | 10 |
| 2 | AlCl₃ (1.2) | 60 | 50 | 20 | 25 |
| 3 | FeCl₃ (1.2) | 25 | 75 | 10 | 5 |
| 4 | ZnCl₂ (1.5) | 25 | 80 | 5 | < 2 |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran
Materials:
-
2,3-Dihydrobenzofuran
-
Acyl chloride (e.g., acetyl chloride)
-
Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Anhydrous workup reagents (e.g., ice, concentrated HCl, saturated sodium bicarbonate solution, anhydrous magnesium sulfate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the anhydrous Lewis acid (1.2 equivalents) and the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0 equivalent) to the stirred suspension of the Lewis acid.
-
After the addition is complete, add a solution of 2,3-dihydrobenzofuran (1.0 equivalent) in the anhydrous solvent dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired acylated dihydrobenzofuran.
Visualizations
Caption: Potential byproduct formation pathways in the Friedel-Crafts acylation of dihydrobenzofurans.
References
- 1. alexandonian.com [alexandonian.com]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reversible Friedel–Crafts acyl rearrangements of planar polycyclic aromatic ketones: dibenzofluorenones - RSC Advances (RSC Publishing) [pubs.rsc.org]
optimizing reaction conditions for alkylation with "2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the alkylation of nucleophiles using "2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone." This key intermediate is notably used in the synthesis of Darifenacin.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the alkylation reaction.
Q1: Why is my alkylation reaction showing low yield or failing to proceed to completion?
A1: Low yields in the alkylation step can be attributed to several factors, including suboptimal reaction conditions, poor reagent quality, or the formation of side products. Here are some troubleshooting steps:
-
Reagent Quality: Ensure that "this compound" and the amine nucleophile are pure and free of impurities. The presence of water can also be detrimental to the reaction, so using anhydrous solvents and reagents is recommended.
-
Base Selection: The choice of base is critical. Inorganic bases such as potassium carbonate (K₂CO₃) are commonly used. The strength and solubility of the base can significantly impact the reaction rate.
-
Solvent System: The reaction can be sensitive to the solvent. Biphasic systems, such as toluene and water, have been successfully employed. Polar aprotic solvents like acetonitrile or DMF can also be effective.
-
Temperature: The reaction may require heating. A typical temperature range is between 50°C and 90°C.[1] However, excessively high temperatures can lead to degradation and the formation of impurities.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the amine nucleophile may be used to drive the reaction to completion, but this can complicate purification.
Q2: I am observing significant side product formation in my reaction. What are the likely impurities and how can I minimize them?
A2: Several side products can form during the alkylation reaction. Common impurities include:
-
Over-alkylation Products: The product of the initial alkylation may still be nucleophilic and can react with another molecule of "this compound," leading to the formation of a dimer impurity.[2]
-
Hydrolysis of the Bromoketone: The starting material, "this compound," can undergo hydrolysis to the corresponding hydroxyketone, especially in the presence of water and base.
-
Elimination Products: Under strongly basic conditions, elimination of HBr from the starting material can occur, leading to the formation of a vinyl ketone.
To minimize these side products:
-
Control Stoichiometry: Use a slight excess of the bromo-ketone to ensure the amine is fully consumed, or conversely, a large excess of the amine if the dialkylated product is the main concern.
-
Reaction Conditions: Optimize the reaction temperature and time. Lowering the temperature may reduce the rate of side reactions.
-
Purification: Unreacted starting materials and impurities can often be removed through purification techniques such as column chromatography or recrystallization of the product or its salt form.[1][3]
Q3: My final product is difficult to purify. What are some effective purification strategies?
A3: Purification of the alkylated product, especially in the context of Darifenacin synthesis, can be challenging. Here are some recommended strategies:
-
Salt Formation and Recrystallization: The crude product can be converted to a salt, such as the hydrobromide or hydrochloride salt, which can then be purified by recrystallization from a suitable solvent system like acetone/water or methanol.[1][2][3] HPLC purities of over 99.5% have been achieved with this method.[1]
-
Solvent Extraction: Unreacted starting materials, particularly the unreacted amine, can be removed by converting the crude product into an acetate salt and then extracting the impurities with an organic solvent like toluene or ethyl acetate after acidification.[1][3]
-
Column Chromatography: For laboratory-scale synthesis, flash column chromatography on silica gel can be an effective method for separating the desired product from impurities.
Frequently Asked Questions (FAQs)
Q: What are the recommended starting conditions for a trial alkylation reaction?
A: Based on documented procedures for the synthesis of Darifenacin, a good starting point would be to react your amine nucleophile with "this compound" in a biphasic mixture of toluene and water, using potassium carbonate as the base, and heating the reaction at around 50-60°C.[1] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials to track the disappearance of the limiting reagent and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q: Are there any specific safety precautions I should take when working with "this compound"?
A: "this compound" is an α-bromo ketone, which are generally considered to be lachrymators and skin irritants. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Summary of Alkylation Conditions for Darifenacin Synthesis
| Parameter | Condition 1 | Condition 2 |
| Nucleophile | 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine | 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine |
| Base | Potassium carbonate (K₂CO₃) | Potassium carbonate (K₂CO₃) |
| Solvent | Toluene/Water (biphasic) | Acetonitrile |
| Temperature | 50-60°C | Reflux |
| Reference | [1] | [4] |
Experimental Protocols
Protocol 1: Alkylation in a Biphasic System (based on Darifenacin Synthesis) [1]
-
To a solution of 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine in toluene, add an aqueous solution of potassium carbonate.
-
Add a solution of "this compound" in toluene to the mixture.
-
Heat the reaction mixture to 50-60°C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by salt formation and recrystallization.
Visualizations
Caption: General experimental workflow for the alkylation reaction.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 4. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]
monitoring "2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone" reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions for monitoring the synthesis of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone and related α-bromoketone reactions using Thin Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of the reaction progress.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | 1. Sample is too concentrated (overloaded).2. The compound is acidic or basic.3. The compound is highly polar. | 1. Dilute the reaction mixture sample before spotting on the TLC plate.[1][2]2. For acidic compounds, add a small amount (0.1–2.0%) of acetic or formic acid to the mobile phase. For basic compounds, add a similar amount of triethylamine.[1]3. Consider using a more polar mobile phase or a reverse-phase TLC plate (e.g., C18).[1] |
| No Visible Spots on the TLC Plate | 1. The compound is not UV-active.2. The sample is too dilute.3. The solvent level in the developing chamber was higher than the spotting line.4. The compound is volatile and evaporated from the plate. | 1. Use a chemical stain for visualization (e.g., potassium permanganate or p-anisaldehyde).[1][2]2. Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[1][2]3. Ensure the solvent level is below the origin line on the TLC plate.[2]4. While difficult to avoid completely, minimize the time the plate is exposed to air before and after development. |
| Reactant and Product Spots are Too Close (Low Resolution) | 1. The mobile phase polarity is not optimal.2. Insufficient separation distance. | 1. Adjust the solvent system. If spots are near the solvent front, decrease the polarity. If they are near the baseline, increase the polarity.[1]2. Allow the solvent to run further up the plate to increase the separation between the spots. |
| Uneven Solvent Front | 1. The edge of the TLC plate is touching the side of the chamber or the filter paper.2. The bottom of the TLC plate is not level with the solvent. | 1. Ensure the TLC plate is centered in the chamber and not touching the sides.2. Make sure the plate is placed flat on the bottom of the developing chamber. |
| Unexpected Spots Appear | 1. Contamination of the TLC plate or sample.2. Decomposition of the starting material or product on the silica gel plate. | 1. Handle the TLC plate carefully by the edges to avoid transferring oils from your fingers. Ensure spotting capillaries are clean.2. Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. Consider adding a small amount of triethylamine to the mobile phase or using a neutral alumina plate. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for monitoring the bromination of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone?
A1: A common mobile phase for neutral organic molecules of moderate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] A good starting point would be a 4:1 or 3:1 mixture of hexanes:ethyl acetate. You can then adjust the ratio to achieve an Rf value of approximately 0.3-0.5 for the starting material.[4]
Q2: How can I visualize the spots on my TLC plate?
A2: Both the starting material, 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone, and the product, this compound, contain a conjugated aromatic system, so they should be visible under a UV lamp (254 nm) as dark spots on a fluorescent background.[5] For further confirmation or if UV is not effective, you can use a potassium permanganate (KMnO₄) stain, which is a good general stain for organic compounds, or a p-anisaldehyde stain, which can produce colored spots with ketones.
Q3: The starting material spot is disappearing, but I don't see a new product spot. What could be happening?
A3: There are several possibilities:
-
The product may have a very similar Rf to the starting material in the chosen mobile phase. Try adjusting the solvent system to improve separation.[6]
-
The product might not be UV-active or may have a much weaker UV absorbance than the starting material. Try visualizing with a chemical stain.[1]
-
The product could be highly polar and is not moving from the baseline. In this case, you would need to increase the polarity of your mobile phase.[6]
-
The reaction may not be proceeding as expected, leading to decomposition or the formation of baseline impurities.
Q4: What is a "co-spot" and why is it useful?
A4: A co-spot is where you apply a sample of your starting material and the reaction mixture at the same point on the TLC plate.[4] This is particularly useful if the starting material and product have very similar Rf values. If the reaction is proceeding, the co-spot will appear as a single spot if the starting material is consumed, or as an elongated spot if both are present. It helps to definitively identify the starting material spot in the reaction mixture lane.[4]
Q5: My spots are tailing. What does this mean and how can I fix it?
A5: Tailing, where a spot appears as a comet-like streak, can be caused by overloading the sample on the plate or by the presence of acidic or basic functional groups that interact strongly with the silica gel.[1] To resolve this, try diluting your sample before spotting. If the compound has acidic or basic properties, adding a small amount of a corresponding acid (like acetic acid) or base (like triethylamine) to your mobile phase can lead to sharper, more defined spots.[1]
Experimental Protocol: Representative α-Bromination
This protocol is a representative procedure for the α-bromination of an acetophenone derivative and should be adapted for 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone with appropriate safety precautions.
-
Dissolution: Dissolve the starting acetophenone derivative in a suitable solvent, such as acetic acid or diethyl ether, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[7][8][9]
-
Brominating Agent: In the dropping funnel, place a solution of the brominating agent (e.g., bromine in the same solvent or N-bromosuccinimide).
-
Reaction: Cool the flask in an ice bath and add the brominating agent dropwise with stirring.[9]
-
TLC Monitoring:
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 4:1 hexanes:ethyl acetate).
-
On a TLC plate, spot the starting material (dissolved in a volatile solvent like ethyl acetate), the reaction mixture, and a co-spot of both.[4]
-
To take a sample from the reaction, use a glass capillary tube to withdraw a small aliquot. If the reaction solvent is high-boiling (like acetic acid), it's advisable to perform a micro-workup by diluting the aliquot with a more volatile solvent (like ethyl acetate), washing with water and brine, and then spotting the organic layer.
-
Develop the TLC plate and visualize the spots under a UV lamp.
-
The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent. Wash the organic layer with a solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
| Compound Type | Expected Polarity | Expected Rf in Hexanes:EtOAc (4:1) | Visualization Methods |
| 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (Starting Material) | More Polar | Lower Rf | UV (254 nm), KMnO₄ stain, p-Anisaldehyde stain |
| This compound (Product) | Less Polar | Higher Rf | UV (254 nm), KMnO₄ stain, p-Anisaldehyde stain |
Note: The introduction of the bromine atom generally decreases the polarity of the molecule, leading to a higher Rf value compared to the starting ketone.
Diagrams
Caption: Troubleshooting workflow for common TLC issues.
References
- 1. silicycle.com [silicycle.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. How To [chem.rochester.edu]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Production of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the production of this compound?
A1: The primary challenges in scaling up this synthesis include:
-
Handling of Brominating Agents: Traditional brominating agents like liquid bromine (Br₂) are highly corrosive, toxic, and difficult to handle on a large scale.[1]
-
Reaction Control and Exothermicity: The bromination of ketones can be exothermic, and maintaining precise temperature control is crucial to prevent side reactions and ensure safety.
-
Side Product Formation: Over-bromination, leading to the formation of dibrominated and other polybrominated impurities, is a significant issue that can complicate purification and reduce yield.
-
Purification: Separating the desired monobrominated product from the unreacted starting material, 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone, and dibrominated byproducts can be challenging due to their similar polarities.
-
Material Compatibility: Bromine and acidic byproducts like hydrobromic acid (HBr) are corrosive and require reactors and equipment made of compatible materials, such as glass-lined steel or specialized alloys.[1]
Q2: Which brominating agent is recommended for a safer and more controlled scale-up?
A2: For larger-scale synthesis, N-Bromosuccinimide (NBS) is often preferred over liquid bromine.[2] It is a solid, making it easier and safer to handle. Reactions with NBS are generally more moderate and selective, which can help minimize the formation of dibrominated impurities. Alternative approaches, such as in-situ generation of bromine from bromide salts and an oxidant, can also be considered for improved safety in continuous flow processes.[3][4]
Q3: What are the key safety precautions for handling large-scale bromination reactions?
A3: A comprehensive safety protocol should be in place, including:
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, face shields, and lab coats is mandatory. For handling liquid bromine, respiratory protection with appropriate cartridges is essential.[1]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained system.
-
Emergency Preparedness: An emergency plan should be established, with ready access to spill kits containing neutralizing agents (e.g., sodium thiosulfate solution) and appropriate fire extinguishers.[1]
-
Material and Equipment: Ensure all equipment is made from bromine-resistant materials.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or Incomplete Conversion | 1. Insufficient brominating agent.2. Reaction temperature is too low.3. Inadequate reaction time.4. Poor quality of starting material or reagents. | 1. Use a slight excess (1.05-1.1 equivalents) of the brominating agent (e.g., NBS).2. Gradually increase the reaction temperature while monitoring for side product formation.3. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.4. Ensure the purity of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone and the brominating agent. |
| Formation of Dibrominated Impurity | 1. Excess of brominating agent.2. High reaction temperature.3. Localized high concentrations of the brominating agent. | 1. Use no more than 1.1 equivalents of the brominating agent.2. Maintain a lower reaction temperature.3. Add the brominating agent portion-wise or as a solution over an extended period to maintain a low concentration in the reaction mixture. |
| Product Degradation | 1. Presence of moisture.2. Prolonged exposure to high temperatures.3. Presence of basic or strongly acidic conditions during workup. | 1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Minimize the reaction time and avoid excessive heating during solvent removal.3. Perform a neutral workup and avoid strong bases or acids. |
| Difficult Purification | 1. Similar polarity of the product, starting material, and dibrominated impurity. | 1. Optimize column chromatography conditions. Consider using a less polar solvent system to improve separation.2. If the product is crystalline, recrystallization from a suitable solvent system may be effective. Toluene or a mixture of heptane and ethyl acetate can be explored.3. If separation is extremely difficult, consider if the crude product is suitable for the subsequent reaction step, with purification performed on a downstream intermediate. |
Experimental Protocols
Synthesis of this compound using NBS
This protocol is a general guideline and may require optimization.
Materials:
-
1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator, if needed)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution (for washing)
-
Brine (for washing)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a reaction vessel, dissolve 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (1 equivalent) in the chosen solvent (CCl₄ or CH₃CN).
-
Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator like BPO or AIBN.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium thiosulfate, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).
| Parameter | Value |
| Reactant Ratio | 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone : NBS (1 : 1.05) |
| Solvent | Carbon tetrachloride or Acetonitrile |
| Temperature | Reflux |
| Reaction Time | 2-6 hours (monitor by TLC/HPLC) |
| Typical Yield | 70-85% (after purification) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
Comparative Analysis of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone and Traditional Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential alkylating agent "2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone" against established alkylating drugs such as Melphalan, Chlorambucil, and Cyclophosphamide. Due to a lack of direct comparative experimental data for "this compound", this analysis is based on the known reactivity of its core chemical structure (α-bromo ketone) and structure-activity relationships derived from similar benzofuran compounds.
Introduction to Alkylating Agents
Alkylating agents are a class of chemotherapeutic drugs that exert their cytotoxic effects by covalently attaching an alkyl group to nucleophilic sites on cellular macromolecules, primarily DNA. This alkylation can lead to DNA strand breaks, cross-linking, and impaired DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells. "this compound" is classified as an α-bromo ketone, a chemical structure known for its alkylating potential due to the electrophilic carbon atom adjacent to the carbonyl group.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cellular proliferation. The following table summarizes the IC50 values for several established alkylating agents across various cancer cell lines.
Table 1: Cytotoxicity of Classical Alkylating Agents
| Alkylating Agent | Cancer Cell Line | IC50 (µM) |
| Melphalan | RPMI 8226 (Multiple Myeloma) | 15.6 |
| MOLT-4 (Leukemia) | 2.3 | |
| K-562 (Chronic Myelogenous Leukemia) | 18.2 | |
| Chlorambucil | K-562 (Chronic Myelogenous Leukemia) | 14.1 |
| A549 (Lung Carcinoma) | >100 | |
| MCF7 (Breast Cancer) | 31.6 | |
| Cyclophosphamide | K-562 (Chronic Myelogenous Leukemia) | >100 |
| A549 (Lung Carcinoma) | >100 | |
| MCF7 (Breast Cancer) | >100 |
Note: Cyclophosphamide is a prodrug requiring metabolic activation, which may not be efficient in in vitro settings, resulting in higher IC50 values.
Based on structure-activity relationship studies of similar brominated benzofuran derivatives, which have shown potent cytotoxic effects in the low micromolar range against leukemia cell lines, it is hypothesized that This compound would exhibit moderate to potent cytotoxicity.[1][2]
Mechanistic Insights and Signaling Pathways
DNA Damage Response to Classical Alkylating Agents
Traditional alkylating agents trigger a well-defined DNA Damage Response (DDR) pathway. The formation of DNA adducts activates sensor proteins like ATM and ATR, which in turn phosphorylate checkpoint kinases Chk1 and Chk2. This signaling cascade leads to cell cycle arrest, providing an opportunity for DNA repair. If the damage is beyond repair, the pathway initiates apoptosis.
Caption: DNA Damage Response Pathway for Alkylating Agents.
Predicted Signaling Pathway for this compound
Benzofuran derivatives have been reported to induce apoptosis through the intrinsic (mitochondrial) pathway and by modulating the PI3K/Akt/mTOR signaling pathway.[3][4][5] Inhibition of the pro-survival PI3K/Akt/mTOR pathway can lead to a decrease in anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax), resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Predicted Apoptosis Pathway for the Benzofuran Derivative.
Key Experimental Protocols
The following protocols provide a framework for the direct comparison of "this compound" with other alkylating agents.
Experimental Workflow
Caption: Workflow for Comparative Analysis of Alkylating Agents.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess cell metabolic activity as a measure of cell viability.
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48 to 72 hours.
-
MTT Reagent Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
IC50 Calculation: Determine the drug concentration that inhibits cell growth by 50% compared to untreated controls.
Western Blot for Apoptosis Markers
This technique allows for the detection of key proteins involved in the apoptotic cascade.[6][7]
-
Protein Extraction: Treat cells with the compounds at their respective IC50 concentrations for 24-48 hours, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.[6]
-
Gel Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Navigating the Structure-Activity Landscape of 5-Substituted 2,3-Dihydro-1-Benzofuran Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted 2,3-dihydro-1-benzofuran derivatives, a scaffold of significant interest in medicinal chemistry. While specific data on 2,3-dihydro-1-benzofuran-5-yl ethanone derivatives are limited in publicly available research, this guide synthesizes findings from closely related analogues to offer valuable insights into the pharmacophoric requirements for various biological targets.
The 2,3-dihydrobenzofuran core is a privileged scaffold, appearing in a multitude of biologically active natural products and synthetic compounds. Its rigid, planar structure provides a well-defined orientation for substituents, making it an attractive starting point for the design of novel therapeutics. Modifications at the 5-position of this ring system have been explored for a range of therapeutic applications, including anti-inflammatory, psychoactive, and metabolic disorders.
Comparative Analysis of Biological Activities
The biological activity of 5-substituted 2,3-dihydro-1-benzofuran derivatives is highly dependent on the nature of the substituent at the 5-position, as well as modifications at other positions of the scaffold. The following table summarizes the key findings from various studies on related analogues.
| Scaffold/Derivative Class | Target/Biological Activity | Key SAR Findings at Position 5 | Reference Compound/Data |
| 5-Substituted-2,3-dihydrobenzofuran-2-ones | Anti-inflammatory (Prostaglandin synthesis inhibition) | A chloro substituent at the 5-position, in combination with an alkyl or aryl group at the 6-position, is crucial for potent activity. | 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one showed significantly higher potency than diclofenac.[1] |
| 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB) | Psychoactive (Monoamine transporter inhibition) | The aminopropyl group at the 5-position contributes to potent inhibition of serotonin and norepinephrine transporters, with lower activity at the dopamine transporter. | 5-APDB exhibits a pharmacological profile similar to MDMA, acting as a monoamine releaser and interacting with TAAR1.[2][3] |
| 5-Substituted-1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines | Histamine H3 and H4 Receptor Antagonism (Anti-inflammatory) | Substitution on the piperazine ring is the primary driver of affinity and selectivity. The unsubstituted 5-position of the dihydrobenzofuran ring was maintained in the studied series. | The N-allyl-substituted piperazine derivative (LINS01004) showed the highest affinity for the H3 receptor.[4] |
| 3,5-Disubstituted Benzofurans | Osteoblast Differentiation-Promoting Activity (CDK8 Inhibition) | A carboxamide group at the 5-position is favorable for activity. Electron-withdrawing groups like halogens and nitriles at this position also confer moderate activity. | 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) demonstrated potent activity.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols employed in the cited studies.
Prostaglandin Synthesis Inhibition Assay (for Anti-inflammatory Activity)
-
Source: Bovine seminal vesicle microsomes.
-
Substrate: [1-14C]Arachidonic acid.
-
Procedure: Test compounds are pre-incubated with the microsomal suspension. The enzymatic reaction is initiated by the addition of arachidonic acid and co-factors (epinephrine and glutathione). The reaction is stopped after a defined period by acidification.
-
Analysis: Prostaglandins are extracted with an organic solvent, separated by thin-layer chromatography, and quantified by liquid scintillation counting. The IC50 value (concentration causing 50% inhibition of prostaglandin synthesis) is then determined.
Monoamine Transporter Uptake and Release Assays (for Psychoactive Profile)
-
Cell Lines: HEK293 cells stably expressing human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).
-
Uptake Inhibition Assay: Cells are incubated with the test compound and a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin). After incubation, cells are harvested, and the intracellular radioactivity is measured to determine the inhibition of substrate uptake. IC50 values are calculated.
-
Release Assay: Cells are preloaded with a radiolabeled monoamine. After washing, the cells are incubated with the test compound, and the amount of radioactivity released into the supernatant is measured to determine the compound's ability to induce monoamine release. EC50 values are calculated.
Histamine Receptor Binding Assays
-
Source: Membranes from CHO-K1 cells stably expressing the human histamine H3 or H4 receptor.
-
Radioligand: [3H]Nα-methylhistamine for H3R and [3H]histamine for H4R.
-
Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Analysis: The amount of bound radioactivity is measured after filtration. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Osteoblast Differentiation Assay
-
Cell Line: Mouse mesenchymal stem cells (ST2 cells).
-
Procedure: Cells are cultured in the presence of the test compounds. Osteoblast differentiation is induced by appropriate stimuli.
-
Analysis: Alkaline phosphatase (ALP) activity, a marker of early osteoblast differentiation, is measured using a colorimetric assay. The EC200 (concentration required to increase ALP activity to 200% of the control) is determined.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Structure-activity relationship summary for 5-substituted 2,3-dihydrobenzofurans.
Caption: General experimental workflow for the evaluation of novel chemical entities.
References
- 1. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological profile of novel psychoactive benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential [frontiersin.org]
- 5. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
A Comparative Guide to the Cytotoxicity of Substituted Benzofurans
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, is a prominent scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their wide array of biological activities, particularly their potential as anticancer agents demonstrating cytotoxicity against various cancer cell lines.[1][2][3] This guide offers a comparative analysis of the cytotoxic effects of differently substituted benzofurans, supported by experimental data, to elucidate the structure-activity relationships (SAR) that govern their potency.
Quantitative Cytotoxicity Data
The cytotoxic activity of benzofuran derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a range of substituted benzofurans against several human cancer cell lines, illustrating the impact of different functional groups on their cytotoxic efficacy.
| Compound/Derivative Class | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Halogenated Benzofurans | ||||
| Compound 1 | Bromine on the methyl group at C-3 | K562 (chronic myeloid leukemia), HL60 (acute promyelocytic leukemia) | 5, 0.1 | [4] |
| MCC1019 (Compound 2) | Bromomethyl-substituted | A549 (lung adenocarcinoma) | 16.4 | [1][4] |
| Compound 5 | Fluorine at C-4 of 2-benzofuranyl | Not specified | 0.43 | [1][4][5] |
| Bromo derivative 14c | Bromo substitution | HCT116 (colon cancer) | 3.27 | [1][6] |
| Benzofuran-N-Aryl Piperazine Hybrids | ||||
| Hybrid 11 | N-Aryl piperazine moiety | A549 (Lung Carcinoma) | 8.57 | [5][7] |
| Hybrid 12 | N-Aryl piperazine moiety | SGC7901 (Gastric Cancer) | 16.27 | [5][7] |
| Hybrid 16 | N-Aryl piperazine moiety | A549 (Lung Carcinoma) | 0.12 | [5][7] |
| Hybrid 16 | N-Aryl piperazine moiety | SGC7901 (Gastric Cancer) | 2.75 | [5][7] |
| Oxindole-Benzofuran Hybrids | ||||
| Compound 22d | Oxindole moiety | MCF-7 (Breast Cancer) | 3.41 | [6] |
| Compound 22f | Oxindole moiety | MCF-7 (Breast Cancer) | 2.27 | [6] |
| Other Substituted Benzofurans | ||||
| Compounds 1c, 1e, 2d, 3a, 3d | Various substitutions | K562, HeLa, MOLT-4 | 20-85 | [1][8] |
| Compound 3f | Heterocyclic substituent at C-2 | HEPG2 (liver carcinoma) | 12.4 µg/mL | [1][9] |
| Compound 17i | LSD1 inhibitor | THP-1 (acute monocytic leukemia) | 6.15 ± 0.49 | [1][10] |
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core.
-
Halogenation: The introduction of halogens, particularly bromine and fluorine, often enhances cytotoxic activity.[1][4] The position of the halogen is a critical determinant; for instance, a bromine atom on the methyl group at the C-3 position leads to remarkable cytotoxicity against leukemia cells.[4] Similarly, a fluorine atom at the para position of an N-phenyl ring has been shown to increase potency.[4]
-
Substitutions at C-2 and C-3: The C-2 and C-3 positions of the benzofuran ring are crucial for activity. Ester or heterocyclic ring substitutions at the C-2 position are important for cytotoxic effects.[4]
-
Hybrid Molecules: Combining the benzofuran scaffold with other pharmacologically active moieties, such as chalcones, oxindoles, and N-aryl piperazines, has yielded hybrid compounds with promising cytotoxic activities.[1][4] This approach can lead to enhanced potency and, in some cases, improved selectivity against cancer cells.
-
Lipophilicity: The lipophilicity of the derivatives, as influenced by the substituents, also plays a role in their cytotoxic effects.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of substituted benzofurans is predominantly conducted using in vitro cell-based assays. The most common method is the MTT assay.
MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][5]
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted benzofuran compounds for a defined period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Following treatment, an MTT solution is added to each well.
-
Formazan Formation: Viable cells contain NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1][5]
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[5]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1]
Mechanistic Insights
Substituted benzofurans exert their cytotoxic effects through various mechanisms, often by modulating key signaling pathways that control cell proliferation, survival, and death.
Induction of Apoptosis
Many benzofuran derivatives induce programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for their anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Benzofuran and 2,3-Dihydrobenzofuran Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2][3][4][5][6][7] This has led to significant interest in the development of benzofuran and its analogs, such as 2,3-dihydrobenzofuran derivatives, as potential therapeutic agents. While specific data on "2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone" is not extensively available in the current literature, a broad spectrum of its structural analogs has been synthesized and evaluated for various biological activities. This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial properties of these analogs, with a focus on brominated derivatives, supported by experimental data and detailed protocols.
Anticancer Activity
Benzofuran derivatives have shown significant potential as anticancer agents, primarily through mechanisms such as inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways.[1][2][3][4][5][6][7] The presence of a bromine atom in the structure of these analogs has been noted to influence their cytotoxic efficacy.[1][8]
Quantitative Data: In Vitro Anticancer Activity of Benzofuran Analogs
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various benzofuran derivatives against several human cancer cell lines.
| Compound/Analog Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Brominated Benzofuran Derivatives | |||
| Bromo-derivative (14c) | HCT116 (Colon) | 3.27 | [4] |
| 1c, 1e, 2d, 3a, 3d (Brominated) | K562 (Leukemia), MOLT-4 (Leukemia), HeLa (Cervical) | Significant Activity | [1][8] |
| Compounds 23 & 24 (di-bromo substituted) | Antibacterial activity noted | MIC: 29.76-31.96 mmol/L | [9] |
| Other Benzofuran Derivatives | |||
| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | [3][4] |
| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | [3][4] |
| 3-methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 | [4] |
| Fluorinated Benzofuran Derivatives | HCT116 (Colorectal) | Inhibition of proliferation by ~70% | [10][11][12] |
Mechanism of Action: Apoptosis Induction
Many benzofuran analogs exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often characterized by the activation of caspases and the externalization of phosphatidylserine on the cell membrane.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Fingerprints: A Comparative Guide to Benzofuran and Its Isomers
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is fundamental. Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a prevalent scaffold in numerous biologically active molecules and natural products. Distinguishing between its isomers is crucial for structure elucidation, synthesis confirmation, and understanding structure-activity relationships. This guide provides an objective comparison of the spectroscopic properties of benzofuran and its isomer, isobenzofuran, supported by experimental data from nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, as well as mass spectrometry (MS).
While benzofuran is a stable compound, its isomer, isobenzofuran, is highly reactive and rapidly polymerizes.[1] Consequently, its isolation and detailed spectroscopic analysis are challenging, often requiring trapping at low temperatures.[1] The data presented for isobenzofuran is therefore based on specialized experimental conditions and computational studies, while the data for benzofuran and its derivatives are well-established.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for delineating the structural nuances between isomers. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a distinct fingerprint for each isomer.
¹H NMR Spectroscopy
The proton NMR spectrum of benzofuran is characterized by signals in the aromatic region. The protons on the furan ring (H2 and H3) are distinguishable from those on the benzene ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms, particularly those at the ring fusion (C3a and C7a) and in the furan ring (C2 and C3), are key identifiers.
| Proton | Benzofuran (CDCl₃) |
| H2 | 7.63 ppm |
| H3 | 6.72 ppm |
| H4 | 7.55 ppm |
| H5 | 7.23 ppm |
| H6 | 7.30 ppm |
| H7 | 7.48 ppm |
Table 1: ¹H NMR Chemical Shifts (δ) for Benzofuran in CDCl₃.
| Carbon | Benzofuran (CDCl₃) |
| C2 | 144.9 ppm |
| C3 | 106.7 ppm |
| C3a | 127.5 ppm |
| C4 | 121.4 ppm |
| C5 | 122.8 ppm |
| C6 | 124.3 ppm |
| C7 | 121.4 ppm |
| C7a | 155.0 ppm |
Table 2: ¹³C NMR Chemical Shifts (δ) for Benzofuran in CDCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups and vibrational modes within a molecule. The C-O-C stretching and aromatic C-H vibrations are particularly informative for benzofuran and its isomers.
| Functional Group/Vibration | Benzofuran (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| C=C Aromatic Stretch | 1600-1450 |
| C-O-C Asymmetric Stretch | ~1250 |
| C-O-C Symmetric Stretch | ~1050 |
| Out-of-plane C-H Bending | 950-750 |
Table 3: Key IR Absorptions for Benzofuran.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the maximum absorption (λ_max) is influenced by the extent of conjugation in the aromatic system.
| Compound | λ_max 1 (nm) | λ_max 2 (nm) |
| Benzofuran | ~245 | ~280 |
Table 4: UV-Vis Absorption Maxima (λ_max) for Benzofuran.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique for analyzing benzofuran derivatives.[2]
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Benzofuran | 118 | 90, 89, 63 |
Table 5: Mass Spectrometry Data for Benzofuran.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of benzofuran and its derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to an absorbance value between 0.1 and 1.0 AU.
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Mass Spectrometry (EI)
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Workflow for Spectroscopic Comparison
The following diagram illustrates a typical workflow for the spectroscopic comparison of isomers like benzofuran and its derivatives.
References
A Comparative Guide to the Synthesis of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The α-bromoketone, 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone, is a valuable intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. The efficiency and selectivity of its synthesis are critical for downstream applications. This guide provides a comparative analysis of common synthetic routes to this target molecule, supported by experimental data from analogous reactions, to aid researchers in selecting the most suitable method for their needs.
Synthetic Strategies: An Overview
The primary approach to synthesizing this compound involves the α-bromination of the corresponding ketone precursor, 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone. The key difference between the common methods lies in the choice of the brominating agent and the reaction conditions. This comparison focuses on three prevalent methods: bromination with N-Bromosuccinimide (NBS), direct bromination with molecular bromine (Br₂), and the use of copper(II) bromide (CuBr₂).
Caption: Comparative workflow of synthetic routes to the target compound.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative and qualitative aspects of the three primary synthetic routes. Data for NBS bromination is based on protocols for structurally similar benzofuran derivatives, while data for Br₂ and CuBr₂ are based on general principles and reported applications for α-bromination of aromatic ketones.
| Parameter | Route 1: NBS Bromination | Route 2: Direct Bromination (Br₂) | Route 3: Copper(II) Bromide |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br₂) | Copper(II) Bromide (CuBr₂) |
| Typical Solvent | Carbon Tetrachloride (CCl₄) | Methylene Chloride (CH₂Cl₂), Acetic Acid | Ethyl Acetate, Chloroform |
| Catalyst/Initiator | Benzoyl Peroxide (radical initiator) | Often acid-catalyzed (e.g., HBr) | None |
| Reaction Temperature | Reflux (approx. 77°C in CCl₄) | Room Temperature to mild heating | Reflux |
| Typical Reaction Time | 24 - 48 hours | 1 - 6 hours | 4 - 12 hours |
| Reported Yield | 30 - 60% (for analogous compounds) | Moderate to high (highly substrate dependent) | Good to excellent |
| Selectivity | Generally good for α-position, potential for allylic/benzylic bromination if applicable | Can lead to over-bromination or aromatic ring bromination without careful control | High for the α-position |
| Handling & Safety | NBS is a solid, easier and safer to handle than liquid bromine. CCl₄ is a toxic and environmentally harmful solvent. | Br₂ is a highly corrosive and toxic liquid, requiring specialized handling. | CuBr₂ is a solid, relatively safe to handle. |
| Byproducts | Succinimide (solid, easily filtered) | HBr (corrosive gas) | Copper(I) bromide |
Experimental Protocols
Route 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from the synthesis of analogous bromomethyl benzofuran-ethanones and represents a reliable method for the synthesis of the target compound.
Materials:
-
1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (1 equivalent) in anhydrous carbon tetrachloride.
-
To this solution, add N-bromosuccinimide (1.0 - 1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to yield pure this compound.
Route 2: Direct Bromination with Bromine (Br₂)
This method is a classical approach to α-bromination of ketones.
Materials:
-
1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
-
Bromine (Br₂)
-
Methylene Chloride (CH₂Cl₂) or Glacial Acetic Acid
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (1 equivalent) in methylene chloride or glacial acetic acid in a round-bottom flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with vigorous stirring. The color of the bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench any excess bromine with a saturated solution of sodium thiosulfate.
-
If using an acidic solvent, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with methylene chloride, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Concluding Remarks
The choice of synthetic route for this compound depends on the specific requirements of the researcher, including scale, available equipment, and safety considerations.
-
NBS bromination is often favored for its operational simplicity and the use of a solid, safer brominating agent, though it may require longer reaction times and the use of a hazardous solvent like CCl₄.
-
Direct bromination with Br₂ is a rapid and cost-effective method but requires stringent safety precautions due to the hazardous nature of liquid bromine. It can also suffer from a lack of selectivity if not carefully controlled.
-
Copper(II) bromide presents a milder and often more selective alternative, particularly suitable for substrates sensitive to acidic conditions or harsh reagents.
For laboratories prioritizing safety and ease of handling, the NBS method is a strong contender. For larger-scale synthesis where cost and reaction time are paramount, direct bromination with Br₂ may be considered, provided the necessary safety infrastructure is in place. The Copper(II) bromide method offers a good balance of reactivity, selectivity, and safety. Researchers are encouraged to perform small-scale trial reactions to determine the optimal conditions for their specific setup.
efficacy of "2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone" derivatives in cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
While specific research on "2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone" derivatives is limited in publicly available literature, a broader class of bromo-substituted benzofuran derivatives has demonstrated significant potential as anticancer agents. This guide provides a comparative overview of the efficacy of these compounds against various cancer cell lines, supported by experimental data from multiple studies. The addition of a bromine atom to the benzofuran scaffold has been shown to enhance cytotoxic activity in many cases.[1][2][3] This is often attributed to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its molecular targets.[1]
Quantitative Analysis of In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several bromo-benzofuran derivatives against a panel of human cancer cell lines. A lower IC50 value indicates a higher potency of the compound.
| Compound ID/Description | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference(s) |
| Bromo-derivative (14c) | HCT-116 | Colon Carcinoma | 3.27 | [4][5] |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 | Chronic Myelogenous Leukemia | 5.0 | [1][3] |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL-60 | Acute Promyelocytic Leukemia | 0.1 | [1] |
| Bromomethyl-substituted benzofuran (MCC1019) | HeLa | Cervical Cancer | Not Specified | [6] |
| 6-ethoxybenzofuran derivative (43f) | Various (6 cancer cell lines) | Not Specified | 0.005 - 2.8 (nM) | [4] |
| Bromo derivative (28y) | Not Specified | Not Specified | >30, 26.01, >30, >30 | [4] |
| Brominated derivative 6 | K562 | Chronic Myelogenous Leukemia | 3.83 ± 0.6 | [3] |
| Brominated derivative 8 | K562 | Chronic Myelogenous Leukemia | Not Specified | [3] |
Mechanisms of Action
The anticancer activity of bromo-benzofuran derivatives is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Several studies have confirmed that bromo-benzofuran derivatives induce apoptosis in cancer cells.[3] This is a critical mechanism for eliminating cancerous cells without inducing an inflammatory response. Key proteins involved in the apoptotic pathway are often modulated by these compounds.
Experimental Protocols
The following are generalized protocols for key experiments commonly used to evaluate the efficacy of anticancer compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the bromo-benzofuran derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11] The reference wavelength is typically above 650 nm.[7]
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells.[13][15] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells, where the membrane integrity is compromised.[13]
Procedure:
-
Cell Treatment and Collection: Treat cells with the test compound, then harvest both adherent and floating cells.[16]
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).[16]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[14]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[12][14]
-
Analysis: Analyze the stained cells by flow cytometry.[12] Live cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[16]
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[17] This technique is crucial for investigating the molecular mechanisms of apoptosis.[18][19]
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Procedure:
-
Protein Extraction: Lyse the treated and control cells to extract total proteins.[20]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[20]
-
Gel Electrophoresis: Separate the protein samples by size on an SDS-polyacrylamide gel (SDS-PAGE).[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[20]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[20]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspases), followed by incubation with a secondary antibody conjugated to an enzyme or fluorophore.[20]
-
Detection: Detect the protein bands using a suitable detection method (e.g., chemiluminescence or fluorescence).[17]
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone and its Chlorinated Analog in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmaceutical synthesis, the choice of starting materials and intermediates is paramount to the efficiency, yield, and overall success of a synthetic route. Key intermediates such as α-halo ketones play a crucial role in the construction of complex molecular architectures. This guide provides a detailed comparison of two such intermediates: 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone and its chlorinated analog, 2-Chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone . Both compounds are valuable precursors, notably in the synthesis of the M3 muscarinic receptor antagonist, Darifenacin. This document will objectively compare their synthesis, reactivity, and application, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.
Synthesis of Halogenated Analogs
The synthesis of both the bromo and chloro analogs commences from the common precursor, 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone. The introduction of the halogen at the α-position to the carbonyl group is typically achieved through an acid-catalyzed halogenation reaction.
Figure 1: General synthetic pathways to the bromo and chloro analogs.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method for α-bromination of an aryl ketone.
-
Materials: 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone, Copper(II) bromide (CuBr₂), Chloroform, Ethyl acetate.
-
Procedure:
-
A solution of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone in chloroform is prepared.
-
Copper(II) bromide is added to the solution.
-
The mixture is refluxed for 4-6 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove copper salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent like ethyl acetate.
-
Protocol 2: Synthesis of 2-Chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
This protocol outlines a common method for α-chlorination.
-
Materials: 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone, Sulfuryl chloride (SO₂Cl₂), Dichloromethane.
-
Procedure:
-
1-(2,3-dihydro-1-benzofuran-5-yl)ethanone is dissolved in dichloromethane.
-
The solution is cooled to 0-5 °C.
-
Sulfuryl chloride is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
-
Data Presentation: Synthesis Comparison
| Parameter | This compound | 2-Chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone |
| Halogenating Agent | e.g., CuBr₂, NBS | e.g., SO₂Cl₂, NCS |
| Typical Reaction Time | 4 - 8 hours | 2 - 5 hours |
| Typical Yield | 75 - 90% | 80 - 95% |
| Purity (Post-purification) | >98% | >98% |
| Reaction Conditions | Generally requires heating (reflux) | Often proceeds at room temperature or below |
Note: The data presented are typical ranges for α-halogenation of similar ketones and may vary based on specific reaction conditions and scale.
Reactivity and Performance in Subsequent Synthetic Steps
The primary utility of these α-halo ketones is as electrophiles in nucleophilic substitution reactions. The nature of the halogen significantly influences their reactivity.
Figure 2: Comparison of the reactivity of bromo and chloro analogs.
The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making bromide a better leaving group. Consequently, This compound is generally more reactive towards nucleophiles than its chlorinated counterpart.
Application in the Synthesis of a Darifenacin Precursor
Both halogenated compounds can be utilized in the synthesis of a key precursor to Darifenacin by reacting with (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide.
Figure 3: Utilization of bromo and chloro analogs in Darifenacin precursor synthesis.
Experimental Protocol: Nucleophilic Substitution
-
Materials: α-halo ketone (bromo or chloro analog), (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide, Potassium carbonate (K₂CO₃), Acetonitrile.
-
Procedure:
-
A mixture of the α-halo ketone, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide, and potassium carbonate in acetonitrile is prepared.
-
The reaction mixture is heated to reflux.
-
The reaction is monitored by a suitable chromatographic technique (e.g., HPLC or TLC).
-
Upon completion, the inorganic salts are filtered off.
-
The filtrate is concentrated, and the crude product is purified.
-
Data Presentation: Reactivity Comparison
| Parameter | This compound | 2-Chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone |
| Relative Reactivity | Higher | Lower |
| Reaction Time | Typically shorter | Typically longer |
| Reaction Temperature | May proceed at lower temperatures | May require higher temperatures or longer reflux |
| Potential for Side Reactions | Higher, due to increased reactivity | Lower, may offer better control |
| Cost of Halogenating Agent | Often higher (e.g., NBS, CuBr₂) | Often lower (e.g., SO₂Cl₂) |
Conclusion and Recommendations
The choice between 2-bromo- and 2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone depends on the specific requirements of the synthetic process.
-
For higher reactivity and faster reaction times , the bromo analog is the preferred choice. This is particularly advantageous in high-throughput synthesis or when dealing with less reactive nucleophiles.
-
The chloro analog , while less reactive, may offer better control over the reaction and can be more cost-effective from a starting material perspective. Its lower reactivity can be beneficial in preventing side reactions, especially in complex molecules with multiple reactive sites.
For the synthesis of Darifenacin and its derivatives, both intermediates have been shown to be viable. The selection should be based on a careful evaluation of process parameters, including reaction kinetics, yield, purity requirements, and economic considerations. It is recommended to perform small-scale optimization experiments to determine the most suitable analog and reaction conditions for a specific application.
Assessing the Purity of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comprehensive comparison of a proposed HPLC method with alternative analytical techniques, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for purity assessment.[1] A well-developed HPLC method can effectively separate the main compound from its impurities, which may arise from the synthesis process or degradation.
Potential Impurities
The synthesis of this compound typically involves the bromination of a ketone precursor.[2][3][4][5] Potential impurities could include:
-
Starting Materials: Unreacted 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone.
-
Over-brominated Species: Di- or tri-brominated ketones.
-
Positional Isomers: Bromination at other positions on the aromatic ring or side chain.
-
By-products: Products from side reactions occurring during synthesis.
-
Degradation Products: Compounds formed due to instability of the target molecule.
Proposed HPLC Method Protocol
The following protocol is a starting point for developing a validated HPLC method for the purity assessment of this compound. Optimization will be necessary based on the specific impurity profile.
Table 1: Proposed HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (Octadecyl Silane), 4.6 x 150 mm, 5 µm | Provides good retention for moderately polar compounds like the target analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for acidic and neutral compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient Elution | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B | A gradient allows for the elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A UV scan of the analyte is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve 1 mg/mL in 50:50 Acetonitrile:Water | Ensure complete dissolution and filter through a 0.45 µm filter. |
Experimental Workflow
Caption: HPLC analysis workflow from sample preparation to purity determination.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can provide complementary information or be more suitable in specific scenarios.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, quantitative accuracy, widely applicable.[1] | Requires method development, can be time-consuming. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses smaller particles and higher pressures. | Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC.[1] | Higher initial instrument cost, potential for column clogging. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile impurities like residual solvents.[1] | Not suitable for non-volatile or thermally labile compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS. | Provides molecular weight and structural information for impurity identification.[6][7] | Higher cost and complexity compared to HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides definitive structural elucidation of impurities. | Lower sensitivity compared to chromatographic techniques, can be complex to interpret. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, small sample volume requirements.[1] | Can have lower reproducibility compared to HPLC, less suitable for neutral compounds. |
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical techniques for comprehensive purity analysis.
Conclusion
For routine purity assessment of "this compound," a well-validated reversed-phase HPLC method is the recommended approach due to its robustness, precision, and quantitative capabilities. For comprehensive impurity profiling and identification, coupling HPLC with mass spectrometry (LC-MS) is invaluable. Alternative techniques such as GC and CE can serve as orthogonal methods to ensure a complete picture of the compound's purity, thereby guaranteeing the quality and safety of the final pharmaceutical product.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rroij.com [rroij.com]
- 7. biomedres.us [biomedres.us]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone. The following guidance is based on the safety profiles of structurally similar alpha-bromo ketones and benzofuran derivatives in the absence of a specific Safety Data Sheet (SDS) for the title compound.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal protocols to ensure personal safety and environmental compliance. This guide provides a procedural, step-by-step framework for these operations.
Hazard Profile Overview
Based on analogous compounds, this compound is anticipated to exhibit several hazardous properties. The table below summarizes the potential hazards, drawing from data on related chemical structures. Personal Protective Equipment (PPE) is mandatory when handling this substance.
| Hazard Classification | Description | Recommended PPE |
| Acute Toxicity | Potentially harmful if swallowed. | Chemical-resistant gloves, lab coat. |
| Skin Corrosion/Irritation | Likely to cause skin irritation or severe burns upon contact. | Chemical-resistant gloves (inspected before use), lab coat or apron. |
| Eye Damage/Irritation | Poses a risk of serious eye irritation or damage. | Safety glasses with side shields or goggles. Face shield if splashing is a risk. |
| Respiratory Irritation | May cause respiratory irritation. As a lachrymator, it can induce tearing. | Use in a well-ventilated area or with local exhaust ventilation (fume hood). |
| Aquatic Toxicity | Expected to be toxic to aquatic life with long-lasting effects. | Prevent release to the environment. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in the experimental workflow. The following protocol outlines the necessary procedures for safe and compliant disposal.
1. Waste Identification and Segregation:
-
All disposable materials that have come into contact with this compound, including contaminated gloves, weighing papers, and pipette tips, must be treated as hazardous waste.
-
Segregate this waste from non-hazardous laboratory trash.
-
Unused or waste quantities of the pure compound should be kept in their original or a suitable, clearly labeled container.
2. Containerization:
-
Place all solid waste contaminated with the compound into a designated, leak-proof, and sealable hazardous waste container.
-
For liquid waste containing this compound, use a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.
-
Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
This storage area should be away from heat, sparks, and open flames.
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified professional waste disposal service.[1]
-
Provide the disposal company with all available safety information.
-
Methods such as incineration in a chemical incinerator equipped with an afterburner and scrubber are often employed for such compounds.[1]
-
Never dispose of this chemical down the drain or in regular trash.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[2]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
